Product packaging for 2-Formyl-6-iodobenzoic acid(Cat. No.:)

2-Formyl-6-iodobenzoic acid

Cat. No.: B15234318
M. Wt: 276.03 g/mol
InChI Key: YMLYPUKBSBDMOJ-UHFFFAOYSA-N
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Description

2-Formyl-6-iodobenzoic acid is a useful research compound. Its molecular formula is C8H5IO3 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IO3 B15234318 2-Formyl-6-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

2-formyl-6-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)

InChI Key

YMLYPUKBSBDMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-6-iodobenzoic acid: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-formyl-6-iodobenzoic acid is limited. This guide provides a comprehensive overview based on its known structural details and data extrapolated from closely related analogs, primarily 2-iodobenzoic acid and 4-formyl-2-iodobenzoic acid. All data presented for these analogs are clearly labeled as such.

Core Properties and Structure

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position. This substitution pattern imparts a unique chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis.

Chemical and Physical Properties
PropertyValue for this compoundValue for 2-Iodobenzoic acid (Analog)
IUPAC Name This compound[1]2-iodobenzoic acid[][3]
Molecular Formula C₈H₅IO₃[1]C₇H₅IO₂[]
Molecular Weight 276.03 g/mol [1][4]248.02 g/mol []
CAS Number 1289140-20-0[5]88-67-5[]
Appearance Not specifiedWhite solid or light brown powder[3]
Melting Point Not specified160-162 °C[6]
Boiling Point Not specified313.9 ± 25.0 °C at 760 mmHg[]
Solubility Not specifiedSlightly soluble in water; soluble in DMSO and methanol[]
pKa Not specified2.85 at 25°C
InChI InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)[1]InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)[]
InChI Key YMLYPUKBSBDMOJ-UHFFFAOYSA-N[1]CJNZAXGUTKBIHP-UHFFFAOYSA-N[]
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)C=O[1]C1=CC=C(C(=C1)C(=O)O)I[]
Spectral Data

Specific spectral data for this compound is not available in the public domain. The following tables present typical spectral features of the parent compound, 2-iodobenzoic acid, which can serve as a reference for the aromatic and carboxylic acid moieties.

¹H NMR Data for 2-Iodobenzoic acid (Analog) (Solvent: DMSO-d₆, 300 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9dd1HAr-H
~7.4t1HAr-H
~7.2t1HAr-H
~8.1dd1HAr-H
~13.5br s1H-COOH

¹³C NMR Data for 2-Iodobenzoic acid (Analog)

Chemical Shift (ppm)Assignment
~95C-I
~128Ar-CH
~130Ar-CH
~132Ar-C
~139Ar-CH
~141Ar-CH
~168C=O

Key IR Absorptions for 2-Iodobenzoic acid (Analog)

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C stretch (aromatic)
~750C-I stretch

Mass Spectrometry Data for 2-Iodobenzoic acid (Analog)

m/zInterpretation
248[M]⁺
231[M-OH]⁺
203[M-COOH]⁺
127I⁺
76[C₆H₄]⁺

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the aryl iodide.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols and amidation with amines.

  • Formyl (Aldehyde) Group: The aldehyde is susceptible to both oxidation and reduction.

    • Oxidation: Can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide, yielding 2-iodo-1,6-benzenedicarboxylic acid.[1]

    • Reduction: Can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride or lithium aluminum hydride, forming 2-(hydroxymethyl)-6-iodobenzoic acid.[1]

  • Aryl Iodide: The carbon-iodine bond is a key site for cross-coupling reactions and nucleophilic substitution.

    • Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[1]

    • Cross-Coupling Reactions: The C-I bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The high reactivity of aryl iodides makes this compound a suitable substrate for these transformations.[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, based on standard organic chemistry transformations, two logical synthetic routes can be proposed.

Proposed Synthesis Method 1: Iodination of 2-Formylbenzoic Acid

This approach involves the direct iodination of commercially available 2-formylbenzoic acid.

Caption: Iodination of 2-Formylbenzoic Acid.

Protocol:

  • Dissolve 2-formylbenzoic acid in a suitable acidic solvent (e.g., acetic acid).

  • Add a source of electrophilic iodine, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or nitric acid).

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The ortho-para directing effect of the formyl and carboxylic acid groups would likely lead to a mixture of isomers, requiring purification.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Proposed Synthesis Method 2: Formylation of 2-Iodobenzoic Acid

This method involves introducing a formyl group onto 2-iodobenzoic acid, likely via a Vilsmeier-Haack reaction or a related formylation method.

Caption: Formylation of 2-Iodobenzoic Acid.

Protocol:

  • Activate 2-iodobenzoic acid, potentially by converting it to the acid chloride or another reactive derivative.

  • In a separate flask, prepare the Vilsmeier reagent by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperature.

  • Add the activated 2-iodobenzoic acid derivative to the Vilsmeier reagent.

  • Allow the reaction to proceed, monitoring by TLC.

  • Perform an aqueous workup to hydrolyze the intermediate and yield the aldehyde.

  • Extract the product and purify by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways. Research on related iodosalicylates has shown some potential for antitumor and antimicrobial properties, but this cannot be directly extrapolated to the title compound. Further research is required to determine its pharmacological profile.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. The safety precautions should be based on those for structurally similar compounds, such as 2-iodobenzoic acid.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of this compound for research and development purposes. As new research emerges, the specific properties and applications of this compound will become more clearly defined.

References

Spectroscopic Analysis of 2-Formyl-6-iodobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Formyl-6-iodobenzoic acid is an organic compound of interest in synthetic chemistry, serving as a potential building block for more complex molecules in drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and an aryl iodide, necessitates a thorough spectroscopic characterization to confirm its structure and purity. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is foundational to predicting its spectroscopic behavior. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a formyl group (-CHO) at position 2, and an iodine atom (-I) at position 6.

Spectroscopic Data Summary (Predicted)

The following tables summarize the anticipated quantitative data from various spectroscopic techniques. These are educated estimations based on known chemical shift and frequency ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~10.0Singlet1HAldehyde proton (-CHO)
~7.8 - 8.2Multiplet3HAromatic protons

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbon (-CHO)
~170Carboxylic acid carbon (-COOH)
~125 - 145Aromatic carbons
~95Aromatic carbon attached to Iodine (C-I)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1720StrongC=O stretch (Carboxylic acid)
1680-1700StrongC=O stretch (Aldehyde)
1550-1600MediumC=C stretch (Aromatic)
~750StrongC-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
276[M]⁺ (Molecular ion)
259[M-OH]⁺
248[M-CO]⁺ or [M-CHO+H]⁺
149[M-I]⁺
127I⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for the characterization of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR) :

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer. For a non-volatile solid, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. For ESI, the sample is first dissolved in a suitable solvent.

  • Ionization : The sample molecules are ionized in the source.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Proton Environment C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Confirm Identity

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

"2-Formyl-6-iodobenzoic acid" chemical compatibility

Author: BenchChem Technical Support Team. Date: November 2025

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Applications, this compound is a ... https://www.clearsynth.com/en/CH-44966 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound | CAS 142067-51-0 - ChemPep this compound. ... Stability, Store in a cool dry place. ... This compound is a useful research chemical. https://www.chempep.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - ChemFuture this compound, CAS 142067-51-0. ... Stability: Please refer to Certificate of Analysis. Storage: Keep in dark place, Sealed in dry, Room Temperature. https://www.chemfuture.com/product/cas/142067-51-0.html this compound - Biosynth this compound is a useful research chemical. ... Storage. Store at +4°C. ... Stability. Stable for 12 months. https://www.biosynth.com/p/F590117 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - King Scientific this compound, CAS 142067-51-0, is a useful research chemical. ... Storage: 2-8°C, protect from light. Stability: No data available. https://www.kingscientific.com/2-formyl-6-iodobenzoic-acid-cas-142067-51-0.html this compound - Chem-Impex this compound. Catalog number: 33496. CAS number: 142067-51-0. Category: Building Blocks. Subcategory: Aldehydes. Molecular formula: C8H5IO3. https://www.chemimpex.com/products/33496 this compound - GLXC this compound. CAS: 142067-51-0. Product ID: GLXC-12165. Formula: C8H5IO3. MW: 276.03 g/mol. Purity: 95%, 97%, 98%, 99%. https://www.glxc.com/product-info/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Alichem this compound. Cat No. AC-13725. CAS No. 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.alichem.com/2-formyl-6-iodobenzoic-acid this compound - BLD Pharm this compound. CAS: 142067-51-0. Cat No: BD137330. Formula: C8H5IO3. MW: 276.03. https://www.bldpharm.com/product-detail/BD137330.html this compound - ChemBridge this compound. Catalog ID: 7196030. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. In Stock: Yes. Purity: >95%. https://www.chembridge.com/product/7196030 this compound - Chemenu this compound. Cat No.: CM200632. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.chemenu.com/product/show/200632.html this compound - Accel Pharmtech this compound. Catalog No.: AC-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.accelpharmtech.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ChemShuttle this compound. Catalog No.: CS-0036128. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.chemshuttle.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Fisher Scientific this compound. Catalog number: AAJ63496-06. CAS Number 142067-51-0. Molecular Formula C8H5IO3. Molecular Weight 276.03. https://www.fishersci.com/shop/products/2-formyl-6-iodobenzoic-acid-97/AAJ6349606 this compound - LabNetwork this compound. Catalog No.: LN00257375. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.labnetwork.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Stratech this compound from Stratech. A useful research chemical. ... Storage. Store at +4°C. ... Stability. Stable for 12 months. https://www.stratech.co.uk/product/2-formyl-6-iodobenzoic-acid-f590117/ this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-Formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A [1e+02] this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-Formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with enlight. https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-Formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-Formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-0. ... Storage Condition. 2-8°C. Stability. Refer to Certificate of Analysis. Application. For R&D use only. https://www.jk-scientific.com/en/2-formyl-6-iodobenzoic-acid-142067-51-0-M201114.html this compound - Key Organics this compound. CAS: 142067-51-0. Mol F: C8H5IO3. Mol W: 276.03. ... Stability & Storage. Store in cool, dry place. https://www.keyorganics.net/product/kk-1123/2-formyl-6-iodobenzoic-acid this compound - LGC Standards this compound. ... Stability and Storage. According to the set of rules for good laboratory practice, all reagents are shipped at ambient temperature. https://www.lgcstandards.com/US/en/2-formyl-6-iodobenzoic-acid/p/TRC-F590117 this compound - Matrix Scientific this compound. Item Number 037901. CAS Number 142067-51-0. Formula C8H5IO3. Molecular Weight 276.03. Purity 97%. https://www.matrixscientific.com/037901.html this compound - MedKoo this compound, also known as, is a building block that can be used for organic synthesis. ... Chemical stability: See Certificate of Analysis. https://www.medkoo.com/products/40899 this compound - MuseChem this compound, CAS 142067-51-0, is a useful research chemical. ... Stability. No data available. Storage. Powder, -20°C, 3 years. https://www.musechem.com/product/MC-033036 this compound - Oakwood Chemical this compound. CAS: 142067-51-0. MF: C8H5IO3. MW: 276.03. ... Storage: Store in a cool, dry, well-ventilated area away from incompatible ... https://www.oakwoodchemical.com/Products/037901.html this compound - Parhem Parhem offers this compound, CAS No. 142067-51-0, for a variety of applications. ... Stability and Reactivity. Stability: Stable. https://www.parhem.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Pure Chemistry Scientific this compound. Catalog No.: 10-201117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.purechemistry.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Santa Cruz Biotechnology this compound, CAS 142067-51-0, is a useful building block. Ungraded products supplied by Santa Cruz Biotechnology are intended for research use ... https://www.scbt.com/p/2-formyl-6-iodobenzoic-acid-142067-51-0 this compound - Selleckchem this compound, a chemical compound with the formula C8H5IO3, is a useful research chemical. ... Stability & Storage. Please store the product under ... https://www.selleckchem.com/products/2-formyl-6-iodobenzoic-acid.html this compound - SimSon Pharma this compound is a building block that can be used for organic synthesis. ... Storage and Stability. Store at 2-8°C, protect from light and moisture. https://www.simsonpharma.com/product/2-formyl-6-iodobenzoic-acid this compound - Synquest Laboratories this compound. Catalog Number: 4961-1-01. CAS Number: 142067-51-0. Molecular Formula: C8H5IO3. Molecular Weight: 276.03. MDL Number: ... https://www.synquestlabs.com/product/4961-1-01/2-formyl-6-iodobenzoic-acid this compound - TCI America this compound. F0985. CAS RN: 142067-51-0. C8H5IO3. MW: 276.03. https://www.tcichemicals.com/US/en/p/F0985 this compound - Tocris Bioscience this compound is a useful research chemical. ... Stability and Storage. Store at -20°C. Further information may be provided in the Certificate of ... https://www.tocris.com/products/2-formyl-6-iodobenzoic-acid_7398 this compound - Toronto Research Chemicals this compound is a useful research chemical. ... Long-term Storage. Refrigerator. Stability. see certificate of analysis. https://www.trc-canada.com/product-detail/?F590117 this compound - United States Biological this compound. Item No. F590117. CAS No. 142067-51-0. Formula C8H5IO3. MW 276.03. ... Stability Stable for 12 months. https://www.usbiological.com/2-formyl-6-iodobenzoic-acid/F590117 this compound - VWR this compound. VWR provides a wide range of products to the Life Science industry. ... Stability and Storage. According to the set of rules for good ... https://us.vwr.com/store/product/20655113/2-formyl-6-iodobenzoic-acid this compound - Alfa Aesar this compound. 97%. CAS: 142067-51-0. Formula: C8H5IO3. Weight: 276.03. https://www.alfa.com/en/catalog/J63496/ this compound - Cayman Chemical this compound is a building block. WARNING This product is not for human or veterinary use. ... Stability: ≥ 2 years. https://www.caymanchem.com/product/35794/2-formyl-6-iodobenzoic-acid this compound - AKos Consulting & Solutions this compound. CAS No. 142067-51-0. https://www.akosgmbh.de/database/raremol/RARE_MOLECULES/AK-33496.html this compound - AA Blocks this compound. Catalog No.: AA003790117. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aablocks.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0/ this compound - ALB Technology this compound. Catalog No.: ALB-21396. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.albtechnology.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - Amadis Chemical this compound. Catalog No.: AM137330. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.amadis-chemical.com/product/137330/ this compound - Aurum Pharmatech this compound. Catalog No.: A-13725. CAS No.: 142067-51-0. Mol. Formula: C8H5IO3. Mol. Weight: 276.03. https://www.aurumpharmatech.com/product/2-formyl-6-iodobenzoic-acid-cas-no-142067-51-0/ this compound - BOC Sciences this compound is a useful research chemical. ... Storage. Store at 2-8°C, keep container tightly closed. Stability. https://www.bocsci.com/product/2-formyl-6-iodobenzoic-acid-cas-142067-51-0-401378.html this compound - Carbosynth this compound is a useful research chemical. ... Chemical Synthesis. Storage. Store at Ambient. ... Stability. Stable for 12 months. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/6E4E2C7D4D71644080257B8200424F3A this compound - ChemDiv this compound. Catalog ID: 8021-0081. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://store.chemdiv.com/catalog/8021-0081 this compound - ChemicalBook this compound. CAS: 142067-51-0. C8H5IO3. ... Chemical Properties. White to yellow powder. Uses. This compound is a useful research ... https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506307.htm this compound - Combi-Blocks this compound. Catalog number: QA-4961. CAS number: 142067-51-0. M.F.: C8H5IO3. M.W.: 276.03. Purity: 95+%. Storage: 2-8 C. https://www.combi-blocks.com/products/QA-4961.html this compound - EMMX this compound. Catalog ID: EMMX-BB-000003790117. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://emmx.com/en/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Enamine this compound. Catalog ID: EN300-24905. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. Purity: >95%. https://www.enamine.net/building-blocks/building-block-database/2-formyl-6-iodobenzoic-acid-cas-142067-51-0 this compound - Fluorochem this compound. CAS: 142067-51-0; MDL: MFCD03790117; C8H5IO3. This compound ... Stability & Storage. Store at +4°C. https://www.fluorochem.co.uk/product/142067-51-0 this compound - Gelest this compound. CAS: 142067-51-0. Formula: C8H5IO3. MW: 276.03. https://www.gelest.com/product/2-formyl-6-iodobenzoic-acid/ this compound - Glentham Life Sciences this compound. Product Details. Product Name. This compound. Glentham Code. GT2207. CAS Number. 142067-51-0. MDL Number. https://www.glentham.com/en-gb/products/product/GT2207/ this compound - J&K Scientific this compound, 142067-51-

An In-depth Technical Guide to the Synthesis and Discovery of 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Formyl-6-iodobenzoic acid, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on its logical synthetic pathways, detailing the well-established protocols for its precursors and outlining the most probable methods for its synthesis. This guide includes detailed experimental protocols for the synthesis of the key precursor, 2-iodobenzoic acid, and presents a generalized protocol for the subsequent formylation to yield the target compound. Physical and spectroscopic data for the precursor are provided in structured tables, and a logical synthesis workflow is visualized using a process diagram.

Introduction

This compound is a unique bifunctional molecule containing a carboxylic acid, an aldehyde (formyl group), and an iodine atom on a benzene ring. The ortho-substitution pattern of these three groups suggests its potential as a versatile building block in the synthesis of complex heterocyclic systems and as a scaffold in medicinal chemistry. The presence of the reactive iodo-substituent opens possibilities for cross-coupling reactions, while the aldehyde and carboxylic acid moieties allow for a wide range of derivatization.

This document serves to consolidate the available information regarding its synthesis and properties. While information on the discovery and specific characterization of this compound is scarce, this guide provides a robust theoretical and practical framework for its preparation and handling.

Properties of Precursors and Target Compound

Detailed experimental data for this compound is not widely reported. However, the properties of its key precursor, 2-iodobenzoic acid, are well-documented.

Table 1: Physicochemical Properties of 2-Iodobenzoic Acid
PropertyValueCitations
CAS Number 88-67-5[][2]
Molecular Formula C₇H₅IO₂[][3]
Molecular Weight 248.02 g/mol []
Appearance White to light brown powder/solid[][3]
Melting Point 160-163 °C[][4][5]
Solubility Sparingly soluble in water; Slightly soluble in DMSO and Methanol[]
Table 2: Spectroscopic Data for 2-Iodobenzoic Acid
SpectroscopyPeak AssignmentsCitations
¹³C NMR Signal at ~171 ppm (C=O of carboxylic acid), Signal at ~95 ppm (carbon bearing iodine)[6]
IR Band at ~1688 cm⁻¹ (C=O stretch of carboxylic acid), Band at ~746 cm⁻¹ (ortho-disubstituted benzene ring C-H bend)[6]

Synthesis of this compound

The synthesis of this compound can be logically approached as a two-stage process:

  • Stage 1: Synthesis of the key precursor, 2-iodobenzoic acid.

  • Stage 2: Introduction of the formyl group onto the 2-iodobenzoic acid backbone.

Stage 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

The most common and well-documented method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which starts from the readily available 2-aminobenzoic acid (anthranilic acid).[7]

This protocol is adapted from established laboratory procedures.[7]

  • Materials:

    • Anthranilic acid (2-aminobenzoic acid)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Potassium Iodide (KI)

    • Sodium bisulfite

    • Deionized water

    • Ice

  • Procedure:

    • In a flask, dissolve anthranilic acid in a solution of concentrated HCl and water. Heat the mixture gently to ensure complete dissolution.

    • Cool the flask in an ice-water bath to a temperature between 0-5 °C.

    • Prepare a solution of sodium nitrite in water. While maintaining the low temperature and stirring vigorously, add the sodium nitrite solution dropwise to the anthranilic acid solution. This step forms the diazonium salt.

    • In a separate container, dissolve potassium iodide in water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed, and a dark precipitate will form.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a water bath) until the evolution of nitrogen ceases.

    • Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration.

    • Wash the crude product with cold water. A small amount of sodium bisulfite solution can be used to remove any excess iodine.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2-iodobenzoic acid.

Stage 2: Synthesis of this compound

Two primary routes are proposed for the synthesis of the target molecule from available precursors:

  • Formylation of 2-Iodobenzoic Acid: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.[8]

  • Iodination of 2-Formylbenzoic Acid: This involves the direct iodination of 2-formylbenzoic acid.[8]

The Vilsmeier-Haack reaction is often preferred for its reliability.

This is a generalized protocol and would require optimization for this specific substrate.

  • Materials:

    • 2-Iodobenzoic acid

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Dichloromethane (or other suitable solvent)

    • Water and ice

  • Procedure:

    • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodobenzoic acid in anhydrous DMF.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent occurs in situ.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a solution of sodium acetate in water. This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Visualized Synthesis Workflow

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material: Anthranilic Acid Step1 Step 1: Sandmeyer Reaction - Diazotization (NaNO₂, HCl, 0-5°C) - Iodination (KI) Start->Step1 Precursor Intermediate: 2-Iodobenzoic Acid Step1->Precursor Step2 Step 2: Vilsmeier-Haack Formylation - Vilsmeier Reagent (POCl₃, DMF) - Hydrolysis Precursor->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: A logical workflow for the synthesis of this compound.

Discovery and Applications

The primary application of this compound is as a chemical intermediate in organic synthesis.[8] The strategic placement of the three functional groups allows for the construction of complex molecular architectures, particularly fused ring systems, which are of interest in materials science and pharmaceutical development.

Conclusion

This compound represents a potentially valuable, yet under-documented, building block for synthetic chemistry. While a detailed history of its discovery and a full set of characterization data are not publicly available, its synthesis is highly feasible through established and reliable synthetic organic chemistry methods. This guide provides a robust starting point for researchers wishing to synthesize and utilize this compound, offering detailed protocols for its key precursor and a logical, adaptable method for its final preparation. Further research into this molecule is warranted to fully characterize its properties and explore its potential in various fields of chemical science.

References

Technical Guide: Characterization of 2-Formyl-6-iodobenzoic Acid (CAS 1289140-20-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled from publicly available chemical literature and data for analogous compounds. As of the date of this document, specific peer-reviewed research, detailed experimental protocols, and biological activity data for CAS number 1289140-20-0, 2-Formyl-6-iodobenzoic acid, are not extensively available. The information presented herein is intended to provide a foundational understanding based on established chemical principles and data from structurally similar molecules.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and predicted characterization of this compound (CAS 1289140-20-0). This compound is a substituted aromatic carboxylic acid, likely utilized as a chemical intermediate in organic synthesis. This document outlines plausible synthetic routes, predicted physicochemical and spectroscopic data, and potential chemical transformations. Due to the absence of specific biological data, this guide focuses on the chemical characterization of the molecule.

Chemical Identity and Properties

PropertyValue
CAS Number 1289140-20-0
IUPAC Name This compound
Molecular Formula C₈H₅IO₃
Molecular Weight 276.03 g/mol
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)C=O
InChI Key YMLYPUKBSBDMOJ-UHFFFAOYSA-N
Predicted Appearance White to off-white solid
Predicted Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water.

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound based on standard organic chemistry transformations.

Method A: Electrophilic Iodination of 2-Formylbenzoic Acid

This method involves the direct iodination of commercially available 2-formylbenzoic acid. The directing effects of the carboxyl and formyl groups would likely result in a mixture of isomers, requiring chromatographic purification.

Experimental Protocol (Analogous Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium thiosulfate solution to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Method B: Vilsmeier-Haack Formylation of 2-Iodobenzoic Acid

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[1][2][3] While 2-iodobenzoic acid is deactivated, this method could potentially be employed under forcing conditions.

Experimental Protocol (Analogous Procedure):

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen), cool dimethylformamide (DMF) (excess) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.[1][4]

  • Substrate Addition: Dissolve 2-iodobenzoic acid (1.0 eq) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80°C). Monitor the reaction progress by TLC.

  • Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the resulting crude material via column chromatography.

Synthesis Workflow Diagram

G cluster_0 Method A: Iodination cluster_1 Method B: Formylation 2-Formylbenzoic Acid 2-Formylbenzoic Acid NIS, H2SO4 (cat.) NIS, H2SO4 (cat.) 2-Formylbenzoic Acid->NIS, H2SO4 (cat.) 2-Formyl-6-iodobenzoic Acid_A This compound NIS, H2SO4 (cat.)->2-Formyl-6-iodobenzoic Acid_A 2-Iodobenzoic Acid 2-Iodobenzoic Acid POCl3, DMF POCl3, DMF 2-Iodobenzoic Acid->POCl3, DMF 2-Formyl-6-iodobenzoic Acid_B This compound POCl3, DMF->2-Formyl-6-iodobenzoic Acid_B

Caption: Plausible synthetic routes to this compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5s1H-CHO
~8.0-8.2m1HAr-H
~7.8-8.0m1HAr-H
~7.3-7.5m1HAr-H
~11.0-13.0br s1H-COOH
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~190-CHO
~170-COOH
~140-145Ar-C (quaternary)
~130-135Ar-CH
~125-130Ar-CH
~90-95Ar-C-I
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aldehyde)
~1580MediumC=C stretch (aromatic)
~1300MediumC-O stretch
~750StrongC-H bend (ortho-disubstituted aromatic)
Predicted Mass Spectrometry Data
m/zInterpretation
276[M]⁺ (Molecular ion)
259[M-OH]⁺
248[M-CO]⁺
149[M-I]⁺
121[M-I-CO]⁺

Potential Chemical Transformations

This compound possesses three reactive functional groups: a carboxylic acid, an aldehyde, and an aryl iodide. This allows for a variety of subsequent chemical modifications.

Potential Reactions Workflow

G cluster_aldehyde Aldehyde Reactions cluster_iodide Aryl Iodide Reactions cluster_acid Carboxylic Acid Reactions Start This compound Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Wittig Wittig Reaction Start->Wittig Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Esterification Esterification (e.g., ROH, H+) Start->Esterification Amidation Amidation (e.g., R2NH, coupling agent) Start->Amidation

Caption: Potential chemical transformations of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies on the biological activity or mechanism of action for this compound. Its structural motifs, an iodinated benzoic acid with a formyl group, are present in various biologically active molecules. However, without experimental data, any discussion of its potential biological effects would be purely speculative. Researchers interested in the pharmacological properties of this compound would need to conduct initial in vitro and in vivo screening assays.

Conclusion

References

The Reactivity Profile of 2-Formyl-6-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-6-iodobenzoic acid is a versatile bifunctional aromatic compound with significant potential in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a reactive aldehyde, a carboxylic acid, and an aryl iodide, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in palladium-catalyzed cross-coupling reactions, subsequent cyclization cascades, and functional group interconversions. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Core Reactivity and Functional Group Characteristics

This compound possesses three key functional groups that dictate its chemical behavior:

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This functionality serves as a primary handle for introducing new carbon-carbon and carbon-heteroatom bonds.

  • Formyl Group: The aldehyde functionality is a versatile electrophile, susceptible to nucleophilic attack and a key participant in cyclization reactions. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering pathways for further molecular diversification.

  • Carboxylic Acid: The carboxylic acid group can act as an internal nucleophile in cyclization reactions, leading to the formation of lactones. It can also be converted to esters or amides to modify the solubility and biological activity of the resulting molecules.

The ortho-disposition of these functional groups is crucial, as it facilitates intramolecular reactions, leading to the efficient synthesis of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Predicted Reactivity:

Based on the reactivity of the closely related 2-iodobenzoic acid, it is anticipated that this compound will readily undergo Sonogashira coupling with a variety of terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 1: Predicted Sonogashira Coupling of this compound with Terminal Alkynes (Analogous to 2-Iodobenzoic Acid)

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄, CuIEt₃NDMF801285-95
21-HexynePdCl₂(PPh₃)₂, CuIPiperidineTHF651680-90
3TrimethylsilylacetylenePd(OAc)₂, PPh₃, CuIK₂CO₃Acetonitrile701088-98

Data presented is based on analogous reactions with 2-iodobenzoic acid and is intended to be representative. Actual yields with this compound may vary.

Experimental Protocol (Analogous to 2-Iodobenzoic Acid):

To a solution of 2-iodobenzoic acid (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed DMF (10 mL) is added triethylamine (3.0 mmol). The mixture is then purged with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) are added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-alkynylbenzoic acid.

Caption: Predicted Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

Predicted Reactivity:

This compound is expected to be an excellent substrate for Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Table 2: Predicted Suzuki-Miyaura Coupling of this compound with Boronic Acids (Analogous to 2-Iodobenzoic Acid)

EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001290-98
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O901685-95
33-Pyridylboronic acidPdCl₂(dppf)-Cs₂CO₃1,4-Dioxane1101080-90

Data presented is based on analogous reactions with 2-iodobenzoic acid and is intended to be representative. Actual yields with this compound may vary.

Experimental Protocol (Analogous to 2-Iodobenzoic Acid):

A mixture of 2-iodobenzoic acid (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 2-arylbenzoic acid.

Caption: Predicted Suzuki-Miyaura coupling of this compound.

Cyclization Reactions: Synthesis of Heterocycles

The ortho-disposition of the functional groups in this compound and its derivatives makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Isocoumarins via Sonogashira Coupling-Cyclization

A powerful application of the Sonogashira coupling product of this compound is its subsequent intramolecular cyclization to form isocoumarins (3,4-dihydro-1H-2-benzopyran-1-ones). This tandem reaction provides a direct and efficient route to this important class of lactones.

Predicted Reactivity:

The 2-alkynyl-6-formylbenzoic acid intermediate, formed in situ from the Sonogashira coupling, is expected to undergo a facile intramolecular cyclization. The carboxylic acid acts as a nucleophile, attacking the alkyne, which is activated by the palladium catalyst or a Lewis acid.

Table 3: Predicted Synthesis of Isocoumarins from this compound (Analogous to 2-Iodobenzoic Acid)

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene10% Pd/C, CuI, PPh₃Et₃NEthanolReflux1275-85
21-HeptynePdCl₂(PPh₃)₂, CuIEt₃NAcetonitrile801670-80
3CyclopropylacetylenePd(OAc)₂, XPhosK₂CO₃Toluene1001072-82

Data presented is based on analogous reactions with 2-iodobenzoic acid and is intended to be representative. Actual yields with this compound may vary.

Experimental Protocol (Analogous to 2-Iodobenzoic Acid):

To a stirred solution of 2-iodobenzoic acid (1.0 mmol) in ethanol (15 mL) are added triethylamine (3.0 mmol), triphenylphosphine (0.1 mmol), and copper(I) iodide (0.05 mmol). The mixture is degassed with argon for 15 minutes. 10% Palladium on carbon (50 mg) and the terminal alkyne (1.2 mmol) are then added, and the reaction mixture is heated to reflux for 12 hours. After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-substituted isocoumarin.

Sonogashira_Cyclization cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization This compound This compound Intermediate 2-Alkynyl-6-formylbenzoic acid This compound->Intermediate Pd(0), Cu(I), Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Intermediate Isocoumarin 3-Substituted Isocoumarin Intermediate->Isocoumarin [Pd] or Acid

Caption: Domino Sonogashira coupling and cyclization to isocoumarins.

Synthesis of Phthalides

Phthalides (isobenzofuran-1(3H)-ones) are another class of lactones that can be synthesized from precursors derived from this compound. A plausible route involves the reaction of the aldehyde with a suitable nucleophile, followed by intramolecular cyclization.

Predicted Reactivity:

Drawing an analogy from the reactivity of 2-formylbenzoic acid, this compound is expected to react with β-keto acids in a one-pot cascade reaction to yield 3-substituted phthalides. The reaction likely proceeds via an aldol-type condensation, followed by decarboxylation and lactonization.

Table 4: Predicted Synthesis of Phthalides from this compound and β-Keto Acids (Analogous to 2-Formylbenzoic Acid)

Entryβ-Keto AcidCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzoylacetic acidp-AnisidineGlycerol650.585-95
23-Oxobutanoic acidProlineDMSO80275-85
32-Methyl-3-oxobutanoic acidPyrrolidineEthanolReflux470-80

Data presented is based on analogous reactions with 2-formylbenzoic acid and is intended to be representative. Actual yields with this compound may vary.

Experimental Protocol (Analogous to 2-Formylbenzoic Acid):

A mixture of 2-formylbenzoic acid (0.5 mmol), the β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in glycerol (3 mL) is stirred at 65 °C for 30 minutes. After completion of the reaction, the mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the 3-substituted phthalide.

Phthalide_Synthesis This compound This compound Aldol Adduct Aldol Intermediate This compound->Aldol Adduct Base Beta-Keto Acid Beta-Keto Acid Beta-Keto Acid->Aldol Adduct Phthalide 3-Substituted Phthalide Aldol Adduct->Phthalide Decarboxylation & Lactonization

Caption: Predicted synthesis of phthalides via a one-pot cascade reaction.

Functional Group Transformations

The formyl and carboxylic acid groups of this compound can undergo standard functional group transformations, providing additional avenues for synthetic diversification.

Oxidation of the Formyl Group

The aldehyde can be selectively oxidized to a second carboxylic acid group, yielding 2-iodo-1,3-benzenedicarboxylic acid.

Predicted Reactivity:

Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) are expected to effectively oxidize the formyl group. The reaction conditions would need to be controlled to avoid unwanted side reactions.

Table 5: Predicted Oxidation of the Formyl Group in this compound

EntryOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1KMnO₄Acetone/H₂O0 to rt470-80
2Jones ReagentAcetone0175-85

Data presented is based on general oxidation of benzaldehydes and is intended to be representative.

Experimental Protocol (General Procedure):

To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C is added Jones reagent dropwise until the orange color persists. The reaction is stirred for 1 hour at 0 °C. The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the dicarboxylic acid.

Caption: Predicted oxidation of the formyl group.

Reduction of the Formyl Group

The aldehyde can be selectively reduced to a primary alcohol, affording 2-hydroxymethyl-6-iodobenzoic acid.

Predicted Reactivity:

Mild reducing agents such as sodium borohydride (NaBH₄) are expected to selectively reduce the aldehyde in the presence of the carboxylic acid.

Table 6: Predicted Reduction of the Formyl Group in this compound

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)
1NaBH₄Methanol0 to rt285-95

Data presented is based on general reduction of benzaldehydes and is intended to be representative.

Experimental Protocol (General Procedure):

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol.

Caption: Predicted reduction of the formyl group.

Conclusion

This compound is a highly functionalized building block with a rich and diverse reactivity profile. The presence of three distinct and strategically positioned functional groups allows for a wide array of synthetic transformations, including palladium-catalyzed cross-coupling reactions, domino cyclizations to form valuable heterocyclic cores like isocoumarins and phthalides, and standard functional group interconversions. While direct experimental data for this specific molecule is limited in the current literature, the predictable reactivity based on analogous compounds highlights its significant potential as a versatile precursor in the synthesis of complex organic molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of its expected chemical behavior and offers detailed, albeit analogous, experimental protocols to facilitate its use in the laboratory. Further research into the specific reactivity of this compound is warranted and is expected to uncover novel and efficient synthetic methodologies.

Solubility of 2-Formyl-6-iodobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility characteristics of 2-Formyl-6-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows to guide laboratory practices. Given the limited direct quantitative data for this compound, this guide also includes solubility information for the closely related compound, 2-iodobenzoic acid, to provide a foundational understanding and comparative baseline.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid core substituted with a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position. This unique substitution pattern imparts specific chemical properties that are of interest in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Solubility Data

A comprehensive search for quantitative solubility data for this compound did not yield specific numerical values in peer-reviewed literature or chemical databases. However, the solubility of the parent compound, 2-iodobenzoic acid, is documented and can offer valuable insights into the expected behavior of its formylated derivative. The presence of the polar formyl group in this compound is expected to influence its solubility profile compared to 2-iodobenzoic acid.

Table 1: Solubility of 2-Iodobenzoic Acid in Various Solvents

SolventTypeSolubility Description
WaterPolar ProticSparingly Soluble[][2]
EthanolPolar ProticSoluble[2][3]
AcetonePolar AproticSoluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[]
MethanolPolar ProticSlightly Soluble[]

Note: This data is for 2-iodobenzoic acid and should be used as an estimation for this compound. Experimental verification is highly recommended.

The general principle of "like dissolves like" suggests that the polarity of the solvent is a key determinant of solubility.[4][5] this compound contains a polar carboxylic acid group and a polar formyl group, as well as a large, less polar iodinated benzene ring. Therefore, it is anticipated to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding.

cluster_Solute This compound cluster_Solvents Organic Solvents Solute Compound Structure (Polar Groups: -COOH, -CHO) (Nonpolar Part: Iodobenzene Ring) Polar Polar Solvents (e.g., Ethanol, DMSO, Acetone) Solute->Polar High Expected Solubility ('Like dissolves Like') Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Low Expected Solubility

Caption: Logical diagram illustrating the "like dissolves like" principle for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (powder form)

  • Selected organic solvent (e.g., ethanol, DMSO, acetone)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument like a UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using a volumetric flask to bring the concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate (Constant Temp. Shaking) A->B C 3. Settle (Allow solid to sediment) B->C D 4. Filter Supernatant (0.45 µm syringe filter) C->D E 5. Dilute Sample (Prepare for analysis) D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Safety and Handling

While specific safety data for this compound is not widely available, it is prudent to handle it with the care afforded to related compounds like 2-iodobenzoic acid.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7]

  • Hazards: 2-Iodobenzoic acid is known to cause skin and serious eye irritation.[6][8] Assume this compound has similar hazardous properties.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

References

Physical and chemical properties of "2-Formyl-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Formyl-6-iodobenzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related analogues to provide a contextual understanding. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or potential applications of this molecule. All quantitative data is summarized in structured tables, and plausible experimental workflows are visualized using the DOT language.

Introduction

This compound is a substituted aromatic compound containing a carboxylic acid, a formyl group, and an iodine atom on a benzene ring. The ortho positioning of the formyl and iodo groups to the carboxylic acid suggests its potential as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The presence of three distinct functional groups offers multiple reaction sites for chemical modification.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize the available information for the target compound, alongside data for the closely related compounds 2-iodobenzoic acid and 2-carboxybenzaldehyde to provide estimated properties.

General Information
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1289140-20-0-
Molecular Formula C₈H₅IO₃[1]
Molecular Weight 276.03 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)C=O[1]
Physical Properties (Experimental and Estimated)
PropertyThis compound2-Iodobenzoic acid2-Carboxybenzaldehyde
Appearance Not availableWhite solidWhite crystalline powder[2]
Melting Point Not available162 °CNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableSoluble in alcohol and ether, insoluble in water.Soluble in water, diethyl ether, and ethanol[2]
pKa Not availableNot availableExhibits ring-chain tautomerism[2]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups:

  • Carboxylic Acid: Can undergo esterification, amide formation, and conversion to an acyl chloride.

  • Formyl Group: Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic attack.

  • Iodo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), and nucleophilic aromatic substitution under certain conditions.

The ortho-positioning of the formyl and carboxylic acid groups may lead to intramolecular reactions, such as the formation of a lactol, a phenomenon observed in 2-carboxybenzaldehyde which exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[2]

Experimental Protocols

As no specific experimental protocols for the synthesis of this compound are documented in the searched literature, a plausible synthetic route is proposed based on established organic chemistry principles.

Proposed Synthesis of this compound

A potential route to synthesize this compound could start from 2-iodo-m-xylene. The synthesis would involve a two-step process: selective oxidation of one methyl group to a carboxylic acid, followed by the oxidation of the other methyl group to an aldehyde.

Step 1: Oxidation of one methyl group to a carboxylic acid.

  • Reactants: 2-iodo-m-xylene, Potassium permanganate (KMnO₄), water, and a base (e.g., NaOH).

  • Procedure: 2-iodo-m-xylene is refluxed with an aqueous solution of potassium permanganate and sodium hydroxide. The reaction mixture is then cooled and filtered. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2-iodo-3-methylbenzoic acid. The product is then filtered, washed with cold water, and dried.

Step 2: Oxidation of the remaining methyl group to a formyl group.

  • Reactants: 2-iodo-3-methylbenzoic acid, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., carbon tetrachloride). This would be followed by hydrolysis.

  • Procedure: The 2-iodo-3-methylbenzoic acid is refluxed with NBS and a catalytic amount of AIBN in a non-polar solvent under UV irradiation to achieve benzylic bromination. The resulting benzylic bromide is then hydrolyzed using aqueous sodium carbonate to yield the final product, this compound. The product would then be purified by recrystallization or column chromatography.

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Oxidation to Carboxylic Acid cluster_1 Step 2: Oxidation to Aldehyde 2_iodo_m_xylene 2-Iodo-m-xylene oxidation_1 KMnO4, NaOH, H2O Reflux 2_iodo_m_xylene->oxidation_1 Reactant product_1 2-Iodo-3-methylbenzoic acid oxidation_1->product_1 Yields product_1_2 2-Iodo-3-methylbenzoic acid bromination 1. NBS, AIBN, CCl4, UV 2. Na2CO3, H2O product_1_2->bromination Reactant final_product This compound bromination->final_product Yields

Caption: Proposed two-step synthesis of this compound.

General Analytical Workflow

G General Analytical Workflow for this compound sample Synthesized Product (Crude this compound) purification Purification (Recrystallization or Column Chromatography) sample->purification purity_analysis Purity Assessment (HPLC, TLC) purification->purity_analysis structure_elucidation Structural Elucidation purity_analysis->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms final_characterization Characterized This compound nmr->final_characterization ir->final_characterization ms->final_characterization

Caption: A general workflow for the purification and analysis of synthesized this compound.

Conclusion

This compound represents a potentially valuable, yet understudied, chemical entity. While its fundamental identifiers are available, a significant gap exists in the experimental characterization of its physical and chemical properties. The proposed synthetic route and analytical workflow provide a starting point for researchers interested in exploring this compound. Further investigation is warranted to fully elucidate its properties and unlock its potential applications in organic synthesis and medicinal chemistry.

References

A Technical Guide to 2-Formyl-6-iodobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Formyl-6-iodobenzoic acid is an organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing both a reactive aldehyde and an aryl iodide, makes it a versatile building block for a variety of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and key reactions.

Core Molecular Information

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C8H5IO3
Molecular Weight 276.03 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)C=O[1]
InChI Key YMLYPUKBSBDMOJ-UHFFFAOYSA-N[1]

Note: Due to limited availability of experimental data for this compound, some physical properties of the closely related precursor, 2-Iodobenzoic acid, are provided for reference.

Property of 2-Iodobenzoic AcidValue
Melting Point 160-162 °C[3][4]
Boiling Point 313.9±25.0 °C (Predicted)[4]
pKa 2.85 (at 25°C)[4]
Solubility Soluble in alcohol, ether, dimethyl sulfoxide, and methanol. Insoluble in water.[3][4][]

Experimental Protocols

The synthesis of this compound can be achieved through methods such as the iodination of 2-formylbenzoic acid or the formylation of 2-iodobenzoic acid.[1] A common and well-documented protocol for the synthesis of the precursor, 2-iodobenzoic acid, is the Sandmeyer reaction, starting from anthranilic acid.

Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This procedure involves the diazotization of anthranilic acid followed by reaction with potassium iodide.[6][7]

Materials:

  • Anthranilic acid

  • Sodium nitrite (NaNO2)

  • Concentrated sulfuric acid (H2SO4)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na2S2O3)

  • Ice

  • Water

Procedure:

  • Dissolve anthranilic acid in a solution of sulfuric acid and water.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt. Maintain the temperature below 10°C throughout the addition.

  • Filter the resulting diazo liquid.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the filtered diazo liquid to the potassium iodide solution.

  • Allow the mixture to stir for a short period (e.g., 10 minutes).

  • Heat the reaction mixture to boiling to drive the reaction to completion.

  • Cool the mixture and collect the crude product by filtration.

  • Wash the collected solid with a solution of sodium thiosulfate to remove any residual iodine.

  • Recrystallize the crude 2-iodobenzoic acid from water to obtain the purified product.[3][8]

Key Synthetic Applications and Workflows

This compound is a valuable substrate for various organic reactions. The aryl iodide moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The formyl group can undergo oxidation to a carboxylic acid or reduction to an alcohol.[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing an aryl iodide like 2-iodobenzoic acid or its derivatives. This reaction is a powerful method for the formation of biaryl compounds.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification ArylIodide Aryl Iodide (e.g., 2-Iodobenzoic acid derivative) ReactionVessel Reaction Vessel ArylIodide->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Extraction Extraction ReactionVessel->Extraction Reaction Completion Solvent Solvent (e.g., Toluene, DME, H2O) Solvent->ReactionVessel Base Base (e.g., Na2CO3, K2CO3) Base->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd/C) Catalyst->ReactionVessel Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Formyl-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 2-Formyl-6-iodobenzoic acid (CAS No. 1289140-20-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety data from the closely related analogue, 2-Iodobenzoic acid, and integrates general best practices for handling chemical reagents in a laboratory setting. All professionals handling this or similar compounds are urged to exercise caution and adhere to the highest safety standards.

Hazard Identification and Classification

Table 1: GHS Classification for 2-Iodobenzoic acid (Analogue)

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data extrapolated from safety information for 2-Iodobenzoic acid.[1][2][3]

Pictograms:

Due to the hazard classifications of the analogue, the following GHS pictograms should be considered:

  • Corrosion: For serious eye damage.

  • Exclamation Mark: For acute toxicity (oral), skin irritation, and respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling novel or sparsely documented compounds. The following precautionary statements, derived from the analogue 2-Iodobenzoic acid, should be strictly followed.

Table 2: Precautionary Statements for Handling

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE) Workflow:

The following diagram illustrates the logical flow for selecting and using appropriate PPE.

PPE_Workflow Start Assess Hazards (Based on Analogue Data) Engineering_Controls Use Engineering Controls (Fume Hood) Start->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Body_Protection Lab Coat or Apron PPE_Selection->Body_Protection Hand_Protection Nitrile or Neoprene Gloves PPE_Selection->Hand_Protection Eye_Protection Safety Goggles or Face Shield PPE_Selection->Eye_Protection Respiratory_Protection Use in Fume Hood (Consider Respirator for high dust) PPE_Selection->Respiratory_Protection Donning Don PPE Correctly Body_Protection->Donning Hand_Protection->Donning Eye_Protection->Donning Respiratory_Protection->Donning Handling Handle Chemical Donning->Handling Doffing Doff PPE Correctly (Avoid Contamination) Handling->Doffing Disposal Dispose of Contaminated PPE Doffing->Disposal

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Dust Control: Minimize dust generation during handling.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage:

  • Container: Keep in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency Response Workflow:

Emergency_Response Exposure Chemical Exposure Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Alert Alert Colleagues and Supervisor Assess_Scene->Alert First_Aid Administer First Aid Alert->First_Aid Skin_Contact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. First_Aid->Skin_Contact If on skin Eye_Contact Eye Contact: Flush with water for 15 min. Hold eyelids open. First_Aid->Eye_Contact If in eyes Inhalation Inhalation: Move to fresh air. First_Aid->Inhalation If inhaled Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. First_Aid->Ingestion If swallowed Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention SDS_Info Provide SDS (or analogue info) to medical personnel Medical_Attention->SDS_Info

Caption: Emergency response workflow for exposure to this compound.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Spill and Waste Disposal

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a spill kit with appropriate absorbent material for chemical powders. Avoid creating dust.

  • Collect: Carefully sweep or vacuum the spilled material into a sealed, labeled container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.

Experimental Protocols

Detailed experimental protocols involving this compound should be developed on a case-by-case basis, incorporating a thorough risk assessment. The safety information provided in this guide should be a foundational component of any such protocol. Always perform new or modified procedures on a small scale initially.

Disclaimer: This guide is intended for informational purposes only and is based on data from a related compound. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in general chemical safety and handling procedures. The user is solely responsible for all risks associated with the handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Formyl-6-iodobenzoic acid. This substrate is a valuable building block in organic synthesis, particularly for the preparation of biphenyl-2-carboxaldehyde derivatives, which are key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a formyl and a carboxylic acid group, ortho to the iodine atom, introduces steric hindrance and potential for side reactions, necessitating careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] The reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]

The use of this compound as a coupling partner allows for the synthesis of highly functionalized biaryl compounds. The resulting products, containing ortho-formyl and carboxylic acid moieties, can be further elaborated to construct complex molecular architectures.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

Key Considerations for this compound

  • Steric Hindrance: The two ortho substituents (formyl and carboxyl) on the iodoarene create significant steric bulk around the reaction center. This can hinder the oxidative addition step of the catalytic cycle and may require the use of bulky, electron-rich phosphine ligands to facilitate the reaction.

  • Functional Group Compatibility: The presence of a reactive aldehyde and a potentially coordinating carboxylic acid requires careful selection of the base and reaction temperature to avoid undesired side reactions, such as self-condensation or decarboxylation.

  • Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high yields. Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective for coupling sterically hindered substrates.[4]

Tabulated Quantitative Data

The following tables provide representative data for the Suzuki-Miyaura cross-coupling of this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

Table 1: Representative Reaction Conditions

ParameterValue/RangeNotes
Substrates
This compound1.0 equivLimiting reagent
Arylboronic acid1.2 - 2.0 equivExcess is used to drive the reaction to completion.
Catalyst System
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃1 - 5 mol%
LigandSPhos, XPhos, P(t-Bu)₃2 - 10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 4.0 equiv
Solvent Dioxane/H₂O, Toluene/H₂O, DMF-
Temperature 80 - 120 °CHigher temperatures may be required for sterically hindered substrates.
Reaction Time 12 - 24 hMonitored by TLC or LC-MS.

Table 2: Representative Yields with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Formyl-6-phenylbenzoic acid85
24-Methoxyphenylboronic acid2-Formyl-6-(4-methoxyphenyl)benzoic acid92
33,5-Dimethylphenylboronic acid2-Formyl-6-(3,5-dimethylphenyl)benzoic acid78
42-Thiopheneboronic acid2-Formyl-6-(2-thienyl)benzoic acid88

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Arylboronic acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst setup Assemble Reaction: - Add reagents and catalyst to flask - Add Dioxane/H₂O catalyst->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ setup->inert heat Heat and Stir: - 100 °C for 12-24 h inert->heat monitor Monitor Progress: - TLC or LC-MS heat->monitor quench Quench Reaction: - Cool to room temperature - Add water monitor->quench Reaction Complete extract Extraction: - Ethyl acetate quench->extract purify Purification: - Column Chromatography extract->purify product Final Product: 2-Aryl-6-formylbenzoic acid purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (2-Formyl-6- iodobenzoic acid) r1x->oxidative_addition r2b R²-B(OH)₂ (Arylboronic acid) + Base r2b->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of 2-Formyl-6-iodobenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Formyl-6-iodobenzoic acid is a versatile building block in organic synthesis, particularly for the construction of biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and an iodo group—allows for a variety of chemical transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful and widely used method for the formation of carbon-carbon bonds. This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds.

The general transformation involves the palladium-catalyzed reaction of this compound with an arylboronic acid in the presence of a suitable base and phosphine ligand.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related substrates such as 2-iodobenzaldehyde and 2-iodobenzoic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: A mixture of toluene and water (e.g., 4:1 or 10:1) or dioxane/water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of toluene/water 4:1) to the flask.

  • The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different reaction conditions. The data is illustrative and based on typical yields reported for similar transformations in the literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O (10:1)901692
34-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)110888
43-Tolylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)1001482
5Naphthalene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O (10:1)901878

Visualizations

Experimental Workflow for Biaryl Synthesis

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst and Ligand: - Palladium Source (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., PPh₃) A->B C Inert Atmosphere: Evacuate and backfill with Ar/N₂ B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for Suzuki-Miyaura biaryl synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Application Notes and Protocols: 2-Formylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "2-Formyl-6-iodobenzoic acid": While the specific compound "this compound" is not extensively documented in scientific literature, its structural isomer, 2-formylbenzoic acid , is a crucial building block in the synthesis of significant therapeutic agents. This document will focus on the prominent applications of 2-formylbenzoic acid in medicinal chemistry, particularly its role as a key precursor in the synthesis of the PARP inhibitor, Olaparib.

Application as a Key Intermediate in the Synthesis of Olaparib

2-Formylbenzoic acid is a critical starting material in the multi-step synthesis of Olaparib (Lynparza®), a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Olaparib is a targeted therapy approved for the treatment of various cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2, including ovarian, breast, pancreatic, and prostate cancers.[3]

Overview of the Synthetic Pathway

The synthesis of Olaparib from 2-formylbenzoic acid generally involves a Horner-Wadsworth-Emmons reaction to form an olefin, followed by the construction of the core phthalazinone ring system and subsequent amide coupling to introduce the final cyclopropylcarbonyl piperazine moiety.[1][2][4]

Quantitative Data: Synthesis of Olaparib

The following table summarizes the yields of key steps in a representative synthesis of Olaparib starting from 2-formylbenzoic acid.

StepStarting Material(s)ProductReagents and ConditionsYield (%)Reference(s)
1. Phosphonate Formation 2-Formylbenzoic acid, Dimethylphosphite(2-Carboxybenzyl)phosphonic acid dimethyl ester-95[1][2]
2. Horner-Wadsworth-Emmons Reaction (2-Carboxybenzyl)phosphonic acid dimethyl ester, 5-formyl-2-fluorobenzonitrile2-Fluoro-5-((E/Z)-2-(2-formylphenyl)vinyl)benzonitrile-96[1][2]
3. Phthalazinone Formation 2-Fluoro-5-((E/Z)-2-(2-formylphenyl)vinyl)benzonitrile4-((2-Fluoro-5-cyanobenzyl)amino)phthalazin-1(2H)-oneHydrazine hydrate77[1][2]
4. Amide Coupling 4-((2-Fluoro-5-cyanobenzyl)amino)phthalazin-1(2H)-one, 1-(Cyclopropanecarbonyl)piperazineOlaparibHBTU, Base62-84[5]
5. Final Acylation Intermediate from step 3 (after Boc deprotection), Cyclopropanecarbonyl chlorideOlaparib-85[1]

Biological Activity of the Final Product: Olaparib

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3][6] During DNA replication, these SSBs are converted into toxic DSBs. The deficiency in the HR pathway prevents the cancer cells from repairing these DSBs, leading to genomic instability and ultimately cell death through a concept known as synthetic lethality.[3]

Quantitative Data: Biological Activity of Olaparib

The following table presents the half-maximal inhibitory concentration (IC50) values of Olaparib in various cancer cell lines, demonstrating its potency.

Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)Reference(s)
OV2295Ovarian Cancer-0.0003
HCT116Colorectal Cancer-2.799[7]
HCT15Colorectal Cancer-4.745[7]
SW480Colorectal Cancer-12.42[7]
OV1369(R2)Ovarian Cancer-21.7

Experimental Protocols

Protocol for Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination step to form the stilbene-like intermediate.

Materials:

  • (2-Carboxybenzyl)phosphonic acid dimethyl ester

  • 5-Formyl-2-fluorobenzonitrile

  • Sodium methoxide

  • Methanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve (2-Carboxybenzyl)phosphonic acid dimethyl ester and 5-formyl-2-fluorobenzonitrile in methanol.

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-fluoro-5-((E/Z)-2-(2-formylphenyl)vinyl)benzonitrile.

Protocol for Phthalazinone Formation

This protocol details the cyclization reaction to form the core phthalazinone structure.

Materials:

  • 2-Fluoro-5-((E/Z)-2-(2-formylphenyl)vinyl)benzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • Suspend 2-fluoro-5-((E/Z)-2-(2-formylphenyl)vinyl)benzonitrile in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with a mixture of ethanol and water, and dry under vacuum to yield 4-((2-fluoro-5-cyanobenzyl)amino)phthalazin-1(2H)-one.

Diagrams

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) cluster_Cell_Fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) Repair_SSB SSB Repair PARP->Repair_SSB mediates BRCA BRCA1/2 DSB->BRCA recruits Apoptosis Apoptosis DSB->Apoptosis (in HR deficient cells) Repair_DSB DSB Repair BRCA->Repair_DSB mediates Cell_Survival Cell Survival Repair_DSB->Cell_Survival Olaparib Olaparib Olaparib->PARP inhibits

Caption: Mechanism of action of Olaparib as a PARP inhibitor.

Olaparib_Synthesis_Workflow Start 2-Formylbenzoic Acid Phosphonate Phosphonate Formation Start->Phosphonate Dimethylphosphite HWE Horner-Wadsworth-Emmons Reaction Phosphonate->HWE 5-Formyl-2-fluorobenzonitrile Phthalazinone Phthalazinone Formation HWE->Phthalazinone Hydrazine Hydrate Amide_Coupling Amide Coupling Phthalazinone->Amide_Coupling 1-(Cyclopropanecarbonyl)piperazine, HBTU Olaparib Olaparib Amide_Coupling->Olaparib

Caption: Synthetic workflow for Olaparib from 2-formylbenzoic acid.

References

Application Notes and Protocols: 2-Formyl-6-iodobenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of diverse heterocyclic compounds utilizing 2-formyl-6-iodobenzoic acid as a key starting material. The inherent functionalities of this precursor, namely the ortho-positioned formyl, iodo, and carboxylic acid groups, offer a unique platform for constructing complex molecular architectures of pharmaceutical and biological interest. The described methodologies leverage palladium-catalyzed cross-coupling reactions and classical condensation chemistry to afford isocoumarins and isoindolinones, important scaffolds in medicinal chemistry.

Application 1: Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities, including enzyme inhibition and anticancer properties. The following protocol details a two-step, one-pot synthesis of 3-substituted isocoumarins from this compound and terminal alkynes. The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 2 M hydrochloric acid (10 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-substituted isocoumarin.

Quantitative Data:
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Phenyl-1H-isochromen-1-one85
21-Hexyne3-Butyl-1H-isochromen-1-one78
3Cyclopropylacetylene3-Cyclopropyl-1H-isochromen-1-one75
4(Trimethylsilyl)acetylene3-(Trimethylsilyl)-1H-isochromen-1-one92

Reaction Workflow:

Sonogashira_Cyclization start This compound + Terminal Alkyne reagents Pd(OAc)2, PPh3, CuI, Et3N, Toluene, 80 °C start->reagents intermediate Sonogashira Coupling Intermediate reagents->intermediate cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization product 3-Substituted Isocoumarin cyclization->product

Caption: Sonogashira coupling and cyclization workflow.

Application 2: Synthesis of N-Substituted Isoindolinones via Ullmann Condensation and Reductive Amination

N-substituted isoindolinones are prevalent scaffolds in pharmaceuticals, known for their diverse biological activities. This protocol describes a two-step synthesis of N-substituted isoindolinones from this compound and a primary amine. The synthesis involves an initial Ullmann condensation followed by an intramolecular reductive amination.

Experimental Protocol:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Ullmann Condensation

  • In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Acidify the aqueous solution to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be used in the next step without further purification.

Step 2: Intramolecular Reductive Amination

  • Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-substituted isoindolinone.

Quantitative Data:
EntryPrimary AmineProductOverall Yield (%)
1Benzylamine2-Benzylisoindolin-1-one72
2Aniline2-Phenylisoindolin-1-one65
3Cyclohexylamine2-Cyclohexylisoindolin-1-one68
44-Methoxyaniline2-(4-Methoxyphenyl)isoindolin-1-one62

Reaction Workflow:

Ullmann_Reductive_Amination start This compound + Primary Amine ullmann Ullmann Condensation (CuI, L-Proline, K2CO3, DMSO) start->ullmann intermediate 2-Formyl-6-(arylamino)benzoic Acid ullmann->intermediate reductive_amination Intramolecular Reductive Amination (STAB, DCM) intermediate->reductive_amination product N-Substituted Isoindolinone reductive_amination->product

Application Notes and Protocols for the Conceptual Synthesis of 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Formyl-6-iodobenzoic acid is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in drug discovery and materials science. Its synthesis is not straightforward and likely involves a multi-step pathway requiring careful control of reaction conditions to achieve the desired selectivity. This document outlines a plausible, albeit conceptual, synthetic route starting from 2-iodo-m-xylene.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 2-iodo-m-xylene:

  • Synthesis of 2-iodo-m-xylene: This starting material can be synthesized from commercially available precursors.

  • Selective Oxidation to 2-iodo-6-methylbenzoic acid: One of the methyl groups of 2-iodo-m-xylene is selectively oxidized to a carboxylic acid.

  • Selective Oxidation to this compound: The remaining methyl group is then oxidized to an aldehyde to yield the final product.

The primary challenge in this synthetic route is achieving the selective oxidation of the two methyl groups in a stepwise manner.

Conceptual Experimental Protocols

Step 1: Synthesis of 2-iodo-m-xylene

A common method for the synthesis of aryl iodides is the Sandmeyer reaction starting from the corresponding aniline. Alternatively, direct iodination of m-xylene can be performed. A procedure for the synthesis of a similar compound, 2-iodo-p-xylene, involves the reaction of p-xylene with molecular iodine in the presence of an oxidizing agent.[1] Another approach involves the reaction of 2,6-dimethylphenylboronic acid with iodine.[2]

Step 2: Selective Mono-oxidation of 2-iodo-m-xylene to 2-iodo-6-methylbenzoic acid

The selective oxidation of one methyl group in the presence of another is a significant challenge. The reaction conditions must be carefully controlled to prevent over-oxidation or the oxidation of both methyl groups. One possible approach is the use of potassium permanganate (KMnO4) in a controlled manner.[3] Catalytic oxidation methods using transition metals in the presence of an oxidant could also be explored.[4]

Conceptual Protocol using KMnO4:

  • Dissolve 2-iodo-m-xylene in a suitable solvent system, such as a mixture of pyridine and water.

  • Heat the solution to a controlled temperature (e.g., 85°C).

  • Add a limited amount of KMnO4 portion-wise over an extended period to favor mono-oxidation.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, the reaction mixture would be worked up to isolate the desired mono-acid, likely requiring purification by crystallization or chromatography.

Step 3: Selective Oxidation of 2-iodo-6-methylbenzoic acid to this compound

The oxidation of a methyl group to an aldehyde without further oxidation to a carboxylic acid requires mild and selective oxidizing agents. Selenium dioxide (SeO2) is a classic reagent for this transformation, often used in the presence of a co-oxidant like tert-butyl hydroperoxide to improve yields and selectivity.[5][6] Electrochemical methods have also been reported for the site-selective oxidation of methylarenes to aldehydes (as acetals, which are then hydrolyzed).[7]

Conceptual Protocol using SeO2:

  • Dissolve 2-iodo-6-methylbenzoic acid in a suitable solvent, such as dioxane.

  • Add a stoichiometric amount of SeO2, potentially with tert-butyl hydroperoxide.

  • Heat the reaction mixture under controlled conditions, monitoring the reaction progress.

  • The work-up procedure would involve removing selenium by-products and purifying the desired aldehyde, for example, by column chromatography.

Data Presentation

As this is a conceptual pathway, no specific quantitative data can be provided. The following table summarizes the proposed transformations and the classes of reagents that could be employed.

StepTransformationStarting MaterialProductPotential Reagents
1Iodinationm-Xylene or 2,6-dimethylaniline2-iodo-m-xyleneI2/oxidizing agent or NaNO2/HCl then KI
2Selective Mono-oxidation (Methyl to Carboxylic Acid)2-iodo-m-xylene2-iodo-6-methylbenzoic acidKMnO4, Transition metal catalysts/oxidant
3Selective Oxidation (Methyl to Aldehyde)2-iodo-6-methylbenzoic acidThis compoundSeO2/tert-butyl hydroperoxide, Electrochemical oxidation

Mandatory Visualization

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Selective Mono-oxidation cluster_2 Step 3: Selective Aldehyde Formation m-Xylene m-Xylene 2-iodo-m-xylene 2-iodo-m-xylene m-Xylene->2-iodo-m-xylene Iodination 2-iodo-6-methylbenzoic_acid 2-iodo-6-methylbenzoic_acid 2-iodo-m-xylene->2-iodo-6-methylbenzoic_acid Oxidation of one methyl group 2-Formyl-6-iodobenzoic_acid 2-Formyl-6-iodobenzoic_acid 2-iodo-6-methylbenzoic_acid->2-Formyl-6-iodobenzoic_acid Oxidation of second methyl group

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Formyl-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing 2-formyl-6-iodobenzoic acid, a versatile building block in organic synthesis. The inherent functionality of the aldehyde and carboxylic acid groups, combined with the reactive aryl iodide, makes this substrate a valuable precursor for the synthesis of complex molecular architectures, including biphenyl derivatives and isocoumarins, which are relevant in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: Synthesis of 3-Formyl-2-biphenylcarboxylic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction provides an efficient route to various 3-formyl-2-biphenylcarboxylic acids, which are important intermediates for the synthesis of more complex heterocyclic compounds.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901282
34-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901288
43-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901275
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). Finally, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified with 1 M HCl to pH ~2. The resulting precipitate is filtered, washed with water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the desired 3-formyl-2-biphenylcarboxylic acid.

Reaction Workflow

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2_Formyl_6_iodobenzoic_acid This compound Heating 90 °C, 12 h 2_Formyl_6_iodobenzoic_acid->Heating Arylboronic_acid Arylboronic Acid Arylboronic_acid->Heating Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Heating Base K₂CO₃ Base->Heating Solvent Toluene/EtOH/H₂O Solvent->Heating Cooling Cool to RT Heating->Cooling Acidification Acidify with 1M HCl Cooling->Acidification Filtration Filter & Dry Acidification->Filtration Purification Purification Filtration->Purification Product 3-Formyl-2-biphenylcarboxylic acid Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling and Subsequent Cyclization: Synthesis of 1-Oxo-1H-isochromene-8-carbaldehydes

A powerful one-pot reaction involving an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization, provides a direct route to 1-oxo-1H-isochromene-8-carbaldehydes. This transformation is highly efficient for constructing this privileged heterocyclic scaffold.

Quantitative Data Summary
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80688
21-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80675
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80682
44-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80691
Experimental Protocol: General Procedure for One-Pot Sonogashira Coupling and Cyclization
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Reagent Addition: Add dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 3.0 mmol) to the tube. Finally, add the respective terminal alkyne (1.2 mmol).

  • Reaction Execution: Seal the tube and heat the mixture to 80 °C for 6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude residue by column chromatography on silica gel to yield the desired 1-oxo-1H-isochromene-8-carbaldehyde.

Reaction Pathway

Sonogashira_Cyclization Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80°C) Start->Sonogashira Intermediate 2-Formyl-6-(alkynyl)benzoic acid (in situ) Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product 1-Oxo-1H-isochromene-8-carbaldehyde Cyclization->Product

Caption: Sonogashira coupling and cyclization pathway.

Other Palladium-Catalyzed Reactions: Heck and Buchwald-Hartwig Amination

While Suzuki and Sonogashira couplings with this compound are well-documented, detailed and specific protocols for Heck and Buchwald-Hartwig amination reactions with this particular substrate are less prevalent in the surveyed literature. Researchers interested in these transformations may need to perform reaction optimization studies, drawing upon general protocols for palladium-catalyzed C-C and C-N bond formations with substituted aryl iodides. Standard conditions, such as using palladium acetate with a suitable phosphine ligand for Heck reactions or a palladium precatalyst with a bulky biarylphosphine ligand for Buchwald-Hartwig aminations, would be appropriate starting points for such investigations.

Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions and substrate scope. Always perform a thorough risk assessment before conducting any chemical reaction.

Application Notes and Protocols: Use of Substituted Iodobenzoic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 2-Iodobenzoic Acid and its derivatives due to the limited data on 2-Formyl-6-iodobenzoic acid.

Introduction

While specific applications of "this compound" in materials science are not well-documented in current literature, the broader family of substituted iodobenzoic acids, particularly 2-iodobenzoic acid, serves as a versatile precursor and building block in the synthesis of various advanced materials. This document provides an overview of the applications of these related compounds, offering insights into their potential use in materials science for researchers, scientists, and drug development professionals. The methodologies and data presented are based on documented applications of closely related analogues.

I. 2-Iodobenzoic Acid as a Precursor for Hypervalent Iodine Reagents

2-Iodobenzoic acid is a foundational precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents, which are widely used as mild and selective oxidizing agents in organic synthesis.[1][2] These reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are crucial for creating complex organic molecules that can be used as monomers or functional components in materials science.[2]

Key Hypervalent Iodine Reagents Derived from 2-Iodobenzoic Acid:

  • 2-Iodoxybenzoic Acid (IBX): A powerful and selective oxidizing agent.

  • Dess-Martin Periodinane (DMP): Known for its good solubility and mild oxidation of alcohols.[3]

  • IBX-esters and IBX-amides: Derivatives with improved solubility and stability.[3]

The reactivity of these reagents is analogous in many ways to that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination.[4][5]

Experimental Protocol: Synthesis of 2-Iodosobenzoic Acid (IBA)

A convenient and practical method for the preparation of 2-iodosobenzoic acid (IBA), a cyclic hypervalent iodine(III) oxidant, utilizes Oxone® in an aqueous solution under mild conditions. This method avoids the formation of the hazardous and explosive 2-iodoxybenzoic acid (IBX).[6]

Materials:

  • 2-Iodobenzoic acid (2-IB)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Water

Procedure:

  • Suspend 2-Iodobenzoic acid in water.

  • Add Oxone® to the suspension at room temperature.

  • Stir the mixture until the reaction is complete.

  • The resulting 2-iodosobenzoic acid can be isolated through filtration.

This method is highly reliable for selectively producing cyclic hypervalent iodine(III) compounds in excellent yields.[6]

II. Synthesis of Organic Materials

Substituted iodobenzoic acids are valuable starting materials for a variety of organic compounds with applications in materials science.

A. Synthesis of Indoles and Isocoumarins

2-Iodobenzoic acid is a useful substrate for synthesizing 3-substituted isocoumarins and indoles, which are present in many natural products with diverse biological activities and can be explored for their optical and electronic properties.[7] The iodine atom can act as a directing group in transition-metal-catalyzed C-H activation reactions, allowing for selective functionalization.[7]

B. Potential for Liquid Crystal Precursors

Derivatives such as 2-Hydroxy-6-iodobenzoic acid are being explored as potential precursors for liquid crystals.[8] The unique molecular structure of these compounds could lead to the synthesis of liquid crystal molecules with desirable properties for displays and other optoelectronic applications.[8]

III. Metal-Organic Frameworks (MOFs) and Iodine Capture

While not a direct application of synthesizing materials from iodobenzoic acids, a significant area of materials science involves the interaction of iodine with porous materials. Metal-Organic Frameworks (MOFs) are being extensively studied for the capture of volatile radioactive iodine, a critical issue in nuclear waste management.[9][10] The design of MOFs with specific functionalities allows for the selective adsorption and sequestration of iodine.[9]

Quantitative Data Summary

Compound/MaterialApplicationKey Performance MetricReference
Methyl 2-iodoxybenzoateOxidizing Agent21% yield (high water solubility)[3]
Ethyl 2-iodoxybenzoateOxidizing Agent61% yield[3]
Iodinated ArenesOrganic Synthesis40-99% yield using m-iodosylbenzoic acid[11]

Visualizing Synthetic Pathways and Relationships

Diagram 1: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid

G Synthesis of Hypervalent Iodine Reagents 2-Iodobenzoic_Acid 2-Iodobenzoic Acid IBA 2-Iodosobenzoic Acid (IBA) 2-Iodobenzoic_Acid->IBA Oxone® IBX 2-Iodoxybenzoic Acid (IBX) IBA->IBX Further Oxidation DMP Dess-Martin Periodinane (DMP) IBX->DMP Acetic Anhydride IBX_Esters_Amides IBX-Esters / IBX-Amides IBX->IBX_Esters_Amides Esterification / Amidation G Synthesis of 3-Substituted Isocoumarins Start Starting Materials Reactants 2-Iodobenzoic Acid + Terminal Alkyne Start->Reactants Catalysis Mesoporous CuO@MgO Nanocomposite Reactants->Catalysis Product 3-Substituted Isocoumarin Catalysis->Product End Final Product Product->End

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Formyl-6-iodobenzoic Acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction between 2-formyl-6-iodobenzoic acid and various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-2-formylbenzoic acids, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of this application note, the reaction of this compound with arylboronic acids provides a direct route to a variety of 3-aryl-2-formylbenzoic acid derivatives. These products are key building blocks for the synthesis of complex heterocyclic compounds and have been identified in molecules with a range of biological activities, including potential therapeutic agents. The biphenyl moiety is a common structural feature in many pharmaceuticals.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

G cluster_product Product reactant1 This compound product 3-Aryl-2-formylbenzoic acid reactant1->product reactant2 Arylboronic acid reactant2->product catalyst Pd Catalyst, Base

Caption: General reaction scheme.

Data Presentation

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Formyl-6-phenylbenzoic acid85-95
24-Methylphenylboronic acid2-Formyl-6-(p-tolyl)benzoic acid88-96
34-Methoxyphenylboronic acid2-Formyl-6-(4-methoxyphenyl)benzoic acid82-93
44-Chlorophenylboronic acid6-(4-Chlorophenyl)-2-formylbenzoic acid80-90
53-Nitrophenylboronic acid2-Formyl-6-(3-nitrophenyl)benzoic acid75-85
6Thiophen-2-ylboronic acid2-Formyl-6-(thiophen-2-yl)benzoic acid78-88

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is based on established procedures for similar Suzuki-Miyaura reactions.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-2-formylbenzoic acids.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(OAc)2, PPh3 A->B C Add Solvent: Dioxane/Water B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Acidify Aqueous Layer I->J K Filter and Dry Product J->K L Optional: Recrystallization or Column Chromatography K->L

Caption: Experimental Workflow Diagram.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Development

The 3-aryl-2-formylbenzoic acid scaffold is a versatile intermediate for the synthesis of a variety of biologically active molecules. The presence of the aldehyde and carboxylic acid functionalities allows for further chemical modifications to generate diverse libraries of compounds for high-throughput screening. Biphenyl derivatives, in general, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific signaling pathways for the direct products of this reaction are not extensively documented, the resulting scaffolds can be utilized to synthesize inhibitors of various enzymes or receptor ligands, depending on the nature of the aryl group introduced and subsequent chemical transformations.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for the synthesis of 3-aryl-2-formylbenzoic acids. The mild reaction conditions, broad substrate scope, and good to excellent yields make this an attractive method for medicinal chemists and drug development professionals. The resulting products are valuable building blocks for the discovery of new therapeutic agents. Further research into the biological activities of novel derivatives synthesized via this methodology is warranted.

References

Anwendungshinweise und Protokolle zur Derivatisierung der Formylgruppe in 2-Formyl-6-iodbenzoesäure

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Hinweise zur chemischen Modifikation der Formylgruppe der 2-Formyl-6-iodbenzoesäure. Diese vielseitige Ausgangsverbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere für die Herstellung von heterocyclischen Verbindungen und anderen komplexen Molekülen, die in der pharmazeutischen Forschung und der Materialwissenschaft von Interesse sind. Die hier beschriebenen Reaktionen ermöglichen eine gezielte Umwandlung der Aldehydfunktion in eine Vielzahl anderer funktioneller Gruppen.

Einleitung

2-Formyl-6-iodbenzoesäure ist ein substituiertes Benzaldehyd-Derivat, das drei reaktive Zentren aufweist: eine Carbonsäuregruppe, eine Formylgruppe und ein Iodatom am aromatischen Ring. Diese Kombination ermöglicht eine breite Palette von chemischen Transformationen. Die Derivatisierung der Formylgruppe ist oft ein entscheidender Schritt bei der Synthese von Zielmolekülen. In den folgenden Abschnitten werden spezifische Protokolle für die Reduktion, Oxidation und reduktive Aminierung der Formylgruppe vorgestellt.

Derivatisierungsreaktionen der Formylgruppe

Die Formylgruppe der 2-Formyl-6-iodbenzoesäure kann selektiv modifiziert werden, um Alkohole, Carbonsäuren oder Amine zu erzeugen. Diese Transformationen sind grundlegend für den Aufbau komplexerer molekularer Architekturen.

Reduktion der Formylgruppe zu einem Alkohol

Die selektive Reduktion der Aldehydfunktion in Gegenwart der Carbonsäure ist ein wichtiger synthetischer Schritt. Die resultierende Hydroxymethylgruppe kann weiter funktionalisiert werden.

Experimentelles Protokoll: Reduktion mit Natriumborhydrid

Dieses Protokoll beschreibt die Reduktion der Formylgruppe zu einer Hydroxymethylgruppe unter Verwendung von Natriumborhydrid.

Materialien:

  • 2-Formyl-6-iodbenzoesäure

  • Natriumborhydrid (NaBH₄)

  • Methanol (MeOH)

  • Wasser (destilliert)

  • Salzsäure (1 M HCl)

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben

  • Magnetrührer

  • Scheidetrichter

  • Rotationsverdampfer

Vorgehensweise:

  • Lösen Sie 1,0 Äquivalent 2-Formyl-6-iodbenzoesäure in Methanol in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam in Portionen 1,1 Äquivalente Natriumborhydrid hinzu, während Sie die Temperatur unter 5 °C halten.

  • Rühren Sie die Reaktionsmischung für 1-2 Stunden bei 0 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 M HCl, bis die Gasentwicklung aufhört.

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen und waschen Sie sie mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer, um die 2-(Hydroxymethyl)-6-iodbenzoesäure zu erhalten.

Erwartete Ergebnisse: Die Reaktion liefert in der Regel hohe Ausbeuten des gewünschten Alkohols.

AusgangsmaterialProduktReagenzLösungsmittelAusbeute (%)
2-Formyl-6-iodbenzoesäure2-(Hydroxymethyl)-6-iodbenzoesäureNaBH₄Methanol>90

Logischer Arbeitsablauf für die Reduktion

G cluster_start Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung start 2-Formyl-6-iodbenzoesäure in Methanol lösen cool Auf 0 °C kühlen start->cool add_nabh4 Langsame Zugabe von NaBH₄ cool->add_nabh4 react Rühren bei 0 °C für 1-2 h add_nabh4->react monitor DC-Kontrolle react->monitor quench Neutralisation mit 1 M HCl monitor->quench evaporate Methanol entfernen quench->evaporate extract Extraktion mit Ethylacetat evaporate->extract dry Trocknen und Eindampfen extract->dry end Produkt: 2-(Hydroxymethyl)-6-iodbenzoesäure dry->end

Abbildung 1: Schematischer Arbeitsablauf für die Reduktion der Formylgruppe.

Oxidation der Formylgruppe zu einer Carbonsäure

Die Oxidation der Formylgruppe führt zur entsprechenden Dicarbonsäure, die als Ligand oder für weitere Synthesen genutzt werden kann.

Experimentelles Protokoll: Oxidation mit Kaliumpermanganat

Dieses Protokoll beschreibt die Oxidation der Formylgruppe zu einer zweiten Carboxylgruppe unter Verwendung von Kaliumpermanganat.

Materialien:

  • 2-Formyl-6-iodbenzoesäure

  • Kaliumpermanganat (KMnO₄)

  • Natriumhydroxid (NaOH)

  • Wasser (destilliert)

  • Salzsäure (konzentriert)

  • Natriumsulfit (Na₂SO₃)

  • Rundkolben

  • Heizpilz mit Magnetrührer

  • Filtertiegel

Vorgehensweise:

  • Lösen Sie 1,0 Äquivalent 2-Formyl-6-iodbenzoesäure in einer wässrigen NaOH-Lösung (1 M) in einem Rundkolben.

  • Erwärmen Sie die Lösung auf 60-70 °C.

  • Fügen Sie langsam eine wässrige Lösung von 2,0 Äquivalenten Kaliumpermanganat hinzu. Die violette Farbe sollte dabei verschwinden.

  • Rühren Sie die Mischung für 2-3 Stunden bei dieser Temperatur, bis die Reaktion abgeschlossen ist (DC-Kontrolle).

  • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und filtrieren Sie das entstandene Mangandioxid (Braunstein) ab.

  • Waschen Sie den Filterkuchen mit heißem Wasser.

  • Kühlen Sie das Filtrat in einem Eisbad und säuern Sie es vorsichtig mit konzentrierter HCl an, bis keine weitere Fällung mehr auftritt.

  • Falls die Lösung noch gefärbt ist, geben Sie eine kleine Menge Natriumsulfit zu, um überschüssiges Permanganat zu reduzieren.

  • Sammeln Sie den ausgefallenen Feststoff durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn, um 2-Iodphthalsäure zu erhalten.

Erwartete Ergebnisse: Die Oxidation liefert die Dicarbonsäure in guten Ausbeuten.

AusgangsmaterialProduktReagenzBedingungenAusbeute (%)
2-Formyl-6-iodbenzoesäure2-IodphthalsäureKMnO₄Wässrig, 70 °C75-85

Reaktionsschema der Oxidation

G reactant 2-Formyl-6-iodbenzoesäure reagent + KMnO₄ / NaOH(aq) product 2-Iodphthalsäure reactant->product Oxidation

Abbildung 2: Chemische Umwandlung bei der Oxidation der Formylgruppe.

Reduktive Aminierung zur Synthese von sekundären Aminen

Die reduktive Aminierung ist eine effiziente Methode zur Umwandlung der Formylgruppe in eine Aminomethylgruppe durch Reaktion mit einem primären oder sekundären Amin und einem Reduktionsmittel.

Experimentelles Protokoll: Reduktive Aminierung mit Natriumtriacetoxyborhydrid

Dieses Protokoll beschreibt die direkte reduktive Aminierung mit einem primären Amin und Natriumtriacetoxyborhydrid (STAB).

Materialien:

  • 2-Formyl-6-iodbenzoesäure

  • Primäres Amin (z.B. Benzylamin)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

  • Essigsäure (optional, als Katalysator)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben

  • Magnetrührer

Vorgehensweise:

  • Lösen Sie 1,0 Äquivalent 2-Formyl-6-iodbenzoesäure und 1,1 Äquivalente des primären Amins in DCM in einem Rundkolben.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu (optional).

  • Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.

  • Fügen Sie 1,5 Äquivalente Natriumtriacetoxyborhydrid in Portionen hinzu.

  • Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion löschen Sie die Reaktion durch Zugabe von gesättigter NaHCO₃-Lösung.

  • Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt gegebenenfalls durch Säulenchromatographie.

Erwartete Ergebnisse: Die reduktive Aminierung liefert die entsprechenden sekundären Amine in der Regel in guten bis sehr guten Ausbeuten.

AusgangsmaterialAminProduktReagenzAusbeute (%)
2-Formyl-6-iodbenzoesäureBenzylamin2-((Benzylamino)methyl)-6-iodbenzoesäureNaBH(OAc)₃80-95
2-Formyl-6-iodbenzoesäureAnilin2-((Phenylamino)methyl)-6-iodbenzoesäureNaBH(OAc)₃75-90

Signalkaskade der reduktiven Aminierung

G cluster_step1 Schritt 1: Imin-Bildung cluster_step2 Schritt 2: Reduktion aldehyde Aldehyd iminium Iminium-Ion aldehyde->iminium + Amin, -H₂O amine Primäres Amin amine->iminium product Sekundäres Amin iminium->product + Hydrid hydride Hydrid (von STAB) hydride->product

Abbildung 3: Zweistufiger Mechanismus der reduktiven Aminierung.

Sicherheitsvorkehrungen

Bei der Durchführung der beschriebenen Experimente sind die üblichen Labor-Sicherheitsvorkehrungen zu treffen. Tragen Sie stets eine Schutzbrille, einen Laborkittel und geeignete Schutzhandschuhe. Arbeiten Sie in einem gut belüfteten Abzug, insbesondere bei der Handhabung von flüchtigen organischen Lösungsmitteln und reaktiven Reagenzien wie Natriumborhydrid und Kaliumpermanganat. Beachten Sie die spezifischen Sicherheitsdatenblätter für alle verwendeten Chemikalien.

Application Notes and Protocols: Carboxylic Acid Functionalization of 2-Formyl-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the carboxylic acid group of 2-Formyl-6-iodobenzoic acid, a versatile building block in organic synthesis and drug discovery. The protocols cover esterification, conversion to acyl chloride, and amidation, providing researchers with the necessary tools to generate a diverse range of derivatives for various applications, including the synthesis of heterocyclic scaffolds like isoindolinones.

Overview of Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound is a key handle for molecular elaboration. Its functionalization allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties and biological activity in derivative compounds. The primary functionalization strategies discussed herein are:

  • Esterification: Conversion of the carboxylic acid to an ester, which can serve as a protecting group or a key pharmacophore.

  • Acyl Chloride Formation: Activation of the carboxylic acid to a more reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

  • Amidation: Formation of an amide bond, a critical linkage in many biologically active molecules, through direct coupling or via the acyl chloride intermediate.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];

"this compound" [fillcolor="#FBBC05"]; Ester [fillcolor="#34A853"]; "Acyl Chloride" [fillcolor="#EA4335"]; Amide [fillcolor="#4285F4"];

"this compound" -- Ester [label=" Esterification\n(e.g., MeOH, H+)"]; "this compound" -- "Acyl Chloride" [label=" Chlorination\n(e.g., SOCl2)"]; "Acyl Chloride" -- Amide [label=" Amination\n(e.g., RNH2)"]; "this compound" -- Amide [label=" Amide Coupling\n(e.g., HATU, Amine)"]; } dot Figure 1: Key functionalization pathways for the carboxylic acid group of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Methyl Esterification (Fischer Esterification)

This protocol describes the synthesis of methyl 2-formyl-6-iodobenzoate. The procedure is adapted from a standard Fischer esterification of 2-iodobenzoic acid.[1]

Reaction Scheme:

I-C6H3(CHO)-COOH + SOCl2 --> I-C6H3(CHO)-COCl + SO2 + HCl

I-C6H3(CHO)-COOH + R1R2NH --(Coupling Agent)--> I-C6H3(CHO)-CONR1R2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Formyl-6-iodobenzoic acid synthesis. The primary method discussed is the Directed ortho-Metalation (DoM) of 2-iodobenzoic acid followed by formylation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the synthesis of this compound?

A1: The most commonly employed and effective method is the Directed ortho-Metalation (DoM) of 2-iodobenzoic acid. This involves the deprotonation at the position ortho to the carboxylic acid group using a strong lithium amide base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2][3][4]

Q2: Why is a strong base like sec-butyllithium (s-BuLi) in the presence of TMEDA used?

A2: The carboxylic acid group directs the lithiation to the ortho position. A strong base is required to deprotonate both the acidic proton of the carboxylic acid and the aromatic proton at the 6-position. Tetramethylethylenediamine (TMEDA) is a chelating agent that breaks down the oligomeric structure of the organolithium reagent, increasing its basicity and reactivity.[4][5]

Q3: What are the main challenges in this synthesis?

A3: The main challenges include ensuring completely anhydrous reaction conditions, achieving complete lithiation, preventing side reactions such as the addition of the organolithium reagent to the carboxylate group, and purification of the final product from unreacted starting material and byproducts.

Q4: Can other formylating agents be used besides DMF?

A4: While DMF is the most common and readily available formylating agent for this type of reaction, other electrophiles capable of introducing a formyl group could potentially be used. However, their efficacy and the reaction conditions would need to be optimized.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Lithiation - Increase Equivalents of Base: Gradually increase the equivalents of s-BuLi/TMEDA. Start with 2.2 equivalents and increase to 3.0 equivalents. - Optimize Reaction Time and Temperature: Ensure the lithiation is carried out at a sufficiently low temperature (-78 °C) for an adequate amount of time (typically 1-2 hours) to ensure complete deprotonation.
Degradation of Organolithium Reagent - Use Freshly Titrated s-BuLi: The concentration of commercially available organolithium reagents can decrease over time. Always titrate the s-BuLi solution before use to ensure accurate stoichiometry. - Maintain Anhydrous Conditions: Moisture will quench the organolithium reagent. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
Inefficient Quenching - Use an Excess of Electrophile: Use a larger excess of DMF (e.g., 3-5 equivalents) to ensure all the lithiated species is trapped. - Check Purity of DMF: Use freshly distilled or commercially available anhydrous DMF.
Incorrect Work-up Procedure - Acidify Carefully: After quenching, the reaction mixture should be carefully acidified with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate and hydrolyze the intermediate to the aldehyde. Ensure the pH is acidic before extraction.
Issue 2: Formation of Side Products

Possible Causes and Solutions

Possible CauseRecommended Solution
Formation of 2-Iodobenzoic Acid (Starting Material) - This is a primary indicator of failed or incomplete lithiation. Refer to the solutions for "Incomplete Lithiation" in Issue 1.
Formation of Di-lithiated Species - Precise Stoichiometry: Use a carefully measured amount of the organolithium reagent. Excess base can lead to deprotonation at other positions.
Reaction with the Carboxylate Group - Low Temperature: Maintain a very low reaction temperature (-78 °C) during the addition of the organolithium reagent to minimize the risk of nucleophilic attack on the carboxylate.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Formylation of 2-Iodobenzoic Acid

This protocol is a representative procedure based on established principles of directed ortho-metalation.[1][2][3][4]

Materials:

  • 2-Iodobenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-iodobenzoic acid (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask to dissolve the 2-iodobenzoic acid. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • In a separate flask, prepare a solution of s-BuLi (2.5 eq) and TMEDA (2.5 eq) in anhydrous THF.

    • Slowly add the s-BuLi/TMEDA solution to the stirred solution of 2-iodobenzoic acid at -78 °C over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Formylation:

    • Slowly add anhydrous DMF (3.0 eq) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation: Representative Yields

MethodStarting MaterialKey ReagentsTypical YieldReference
Directed ortho-Metalation2-Iodobenzoic acids-BuLi, TMEDA, DMF60-75%General method, yield is an estimate

Visualizations

Diagram 1: Workflow for Directed ortho-Metalation Synthesis

G Workflow for the Synthesis of this compound A 1. Dissolve 2-Iodobenzoic Acid in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add s-BuLi/TMEDA Solution B->C D 4. Stir for 1.5h at -78 °C (Lithiation) C->D E 5. Add Anhydrous DMF D->E F 6. Warm to Room Temperature E->F G 7. Acidic Work-up F->G H 8. Extraction and Purification G->H

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Synthesis A Low or No Product Yield B Check for Unreacted Starting Material A->B C Yes B->C Present D No B->D Absent E Incomplete Lithiation C->E F Degraded Organolithium Reagent C->F G Inefficient Quenching D->G H Incorrect Work-up D->H I Increase Base Equivalents Optimize Reaction Time/Temp E->I J Titrate s-BuLi Ensure Anhydrous Conditions F->J K Use Excess, Pure DMF G->K L Verify Acidic pH Before Extraction H->L

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Reactions with 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Formyl-6-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformations at the three functional groups: the aryl iodide, the formyl group, and the carboxylic acid. These include:

  • Palladium-catalyzed cross-coupling reactions at the C-I bond, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

  • Nucleophilic aromatic substitution of the iodide.

  • Oxidation of the formyl group to a carboxylic acid.

  • Reduction of the formyl group to a hydroxymethyl group.

  • Esterification or amidation of the carboxylic acid group.

Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions using this compound?

A2: In Suzuki-Miyaura coupling reactions, the primary desired product is the biphenyl derivative. However, several byproducts can form, including:

  • Homocoupling product of the boronic acid: This results from the coupling of two boronic acid molecules.[1][2]

  • Dehalogenated starting material: The iodine atom is replaced by a hydrogen atom.

  • Unreacted starting materials, including the this compound and the boronic acid.[1]

Q3: What side products can be expected in Sonogashira coupling reactions?

A3: The main side product in Sonogashira coupling reactions is the homocoupling of the terminal alkyne , often referred to as Glaser coupling.[3] This is particularly prevalent when using a copper co-catalyst in the presence of oxygen.[4] In some cases, oligomerization of the alkyne can also occur as a side reaction.

Q4: What happens if I try to reduce the formyl group in this compound?

A4: Reduction of the formyl group to a primary alcohol is a common transformation. However, a potential byproduct is the over-reduction of the carboxylic acid to an alcohol, depending on the reducing agent used.[5][6] Strong reducing agents like lithium aluminum hydride will reduce both the aldehyde and the carboxylic acid. More selective reducing agents, such as sodium borohydride, will preferentially reduce the aldehyde.

Q5: Can the formyl group be oxidized without affecting other parts of the molecule?

A5: Yes, the formyl group can be oxidized to a carboxylic acid using various oxidizing agents.[7] Care must be taken to choose an oxidant that does not react with other functional groups or promote side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions
Observed Issue Potential Cause(s) Suggested Solution(s)
Significant amount of boronic acid homocoupling product. Presence of oxygen in the reaction mixture.[2] Use of a Pd(II) precursor which needs to be reduced to Pd(0) in situ.[2] Inefficient transmetalation.Degas the reaction mixture and solvents thoroughly. Use a Pd(0) catalyst or ensure efficient reduction of the Pd(II) precursor. Optimize the base and solvent system to facilitate transmetalation.
Presence of dehalogenated starting material (2-formylbenzoic acid). The palladium complex may react with a hydride source in the reaction mixture (e.g., from the solvent or base).Use anhydrous solvents and ensure the base is not a significant source of hydrides.
Low conversion of starting material. Inefficient catalyst activity. Insufficient excess of the boronic acid.[1] Suboptimal reaction temperature or time.Increase catalyst loading or try a different palladium ligand. Increase the equivalents of the boronic acid (e.g., 1.1-1.4 equivalents).[1] Increase the reaction temperature or extend the reaction time.
Sonogashira Coupling Reactions
Observed Issue Potential Cause(s) Suggested Solution(s)
Formation of alkyne homocoupling (Glaser) product. Presence of oxygen, especially with a copper co-catalyst.[4]Thoroughly degas all reagents and solvents. Consider running the reaction under copper-free conditions.
Decomposition of the catalyst (formation of palladium black). High reaction temperature. Unsuitable solvent.Lower the reaction temperature. Screen different solvents; for example, THF has been anecdotally reported to promote palladium black formation in some cases.
Low or no product formation. Inactive catalyst. Low reaction temperature, especially with less reactive aryl bromides (iodides are generally more reactive). Volatilization of a low-boiling alkyne.Use a fresh, active catalyst and ensure proper handling. Increase the reaction temperature. If using a volatile alkyne, perform the reaction in a sealed tube.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_coupling Palladium-Catalyzed Coupling cluster_functional_group Functional Group Transformation This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Oxidation (Formyl) Oxidation (Formyl) This compound->Oxidation (Formyl) Reduction (Formyl) Reduction (Formyl) This compound->Reduction (Formyl) Esterification (Carboxyl) Esterification (Carboxyl) This compound->Esterification (Carboxyl)

Caption: Common reaction pathways for this compound.

Suzuki_Byproducts Reactants Reactants Desired Product Desired Product Reactants->Desired Product Suzuki Coupling Byproduct1 Boronic Acid Homocoupling Reactants->Byproduct1 Side Reaction Byproduct2 Dehalogenation Reactants->Byproduct2 Side Reaction Unreacted SM Unreacted Starting Material Reactants->Unreacted SM Incomplete Reaction

Caption: Byproducts in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_byproducts Identify Byproducts (e.g., via LC-MS, NMR) start->check_byproducts homocoupling Homocoupling Observed? check_byproducts->homocoupling dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No solution_homocoupling Degas Solvents/Reagents Optimize Base homocoupling->solution_homocoupling Yes low_conversion Low Conversion? dehalogenation->low_conversion No solution_dehalogenation Use Anhydrous Solvents dehalogenation->solution_dehalogenation Yes solution_low_conversion Increase Catalyst Loading Increase Temperature Increase Reagent Equivalents low_conversion->solution_low_conversion Yes end Reaction Optimized low_conversion->end No solution_homocoupling->dehalogenation solution_dehalogenation->low_conversion solution_low_conversion->end

Caption: A logical troubleshooting workflow for reaction optimization.

References

Troubleshooting Suzuki coupling with "2-Formyl-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the sterically hindered and functionally complex substrate, 2-Formyl-6-iodobenzoic acid .

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling with this compound. What are the common causes and how can I troubleshoot this?

A1: Low or no yield with a di-ortho-substituted substrate like this compound is a common issue, often stemming from a combination of steric hindrance and reagent incompatibility. The bulky iodo, formyl, and carboxylic acid groups ortho to the reaction site can significantly impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[1][3][4]

    • Recommended Ligands: Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for challenging couplings.[4][5]

    • Catalyst Loading: An insufficient catalyst loading can lead to a stalled reaction. While typical loadings are 1-5 mol%, increasing it may be necessary for difficult substrates.

  • Base Selection: The carboxylic acid on your substrate will react with the base. Therefore, you must use a sufficient excess of the base to both deprotonate the acid and participate in the catalytic cycle.

    • Base Strength: The choice of base is crucial. Strong bases like Cs₂CO₃ or K₃PO₄ are often effective.[6] Weaker bases may not be sufficient to promote transmetalation. The base helps activate the boronic acid for transmetalation.[5][7]

    • Solubility: Ensure your base is soluble in the chosen solvent system. Grinding the base to a fine powder can improve its reactivity.[1]

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[8] The water can be essential for the activity of certain bases like K₃PO₄.[1]

    • Temperature: Higher reaction temperatures (80-110 °C) are often necessary to overcome the activation energy barrier for sterically demanding substrates.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.[8][9] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[10]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield Suzuki coupling reactions.

Troubleshooting_Workflow start_node Low / No Yield Observed decision_node Inert Atmosphere Properly Maintained? start_node->decision_node Start Troubleshooting process_node1 Check Base: - Sufficient excess (≥3 equiv.)? - Strong enough (K3PO4, Cs2CO3)? - Finely powdered? decision_node->process_node1 Yes solution_node1 Degas solvent thoroughly. Maintain positive N2/Ar pressure. decision_node->solution_node1 No process_node process_node solution_node solution_node decision_node2 Base Optimized? process_node1->decision_node2 process_node2 Check Ligand/Catalyst: - Using bulky, electron-rich ligand? (e.g., SPhos, XPhos) - Catalyst loading sufficient (2-10 mol%)? decision_node2->process_node2 Yes solution_node2 Increase base equivalents. Switch to a stronger base. Grind base before use. decision_node2->solution_node2 No decision_node3 Catalyst System Appropriate? process_node2->decision_node3 process_node3 Check Temp. & Solvent: - Temperature high enough (80-110°C)? - Using appropriate solvent (Dioxane, THF/H2O)? decision_node3->process_node3 Yes solution_node3 Screen Buchwald-type ligands. Increase catalyst loading. decision_node3->solution_node3 No solution_node4 Increase reaction temperature. Try alternative solvent system. process_node3->solution_node4

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.

Q2: My starting boronic acid is being consumed, but I'm isolating the corresponding arene instead of the coupled product. What is happening?

A2: This side reaction is known as protodeboronation , where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[11] This is a common undesired side reaction in Suzuki couplings, particularly with electron-deficient or some heteroaromatic boronic acids.[8][11]

Causes and Solutions:

CauseSolution
Excess Water/Protic Solvent While some water can be beneficial, too much can promote protodeboronation. Use anhydrous solvents or a carefully controlled amount of water.
High Temperatures Prolonged heating can accelerate the rate of protodeboronation. Attempt the reaction at the lowest effective temperature.
Unstable Boronic Acid Some boronic acids are inherently unstable.[12] Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which release the boronic acid slowly under the reaction conditions.[11]
Base Choice The type and strength of the base can influence this side reaction. Sometimes switching to a milder base like KF can mitigate the issue, provided it is effective for the coupling itself.[5]
Q3: I'm observing significant amounts of dehalogenated starting material (2-formyl-6-H-benzoic acid). How can I prevent this?

A3: Dehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur when a hydride species is generated in the reaction mixture, which can then participate in reductive elimination from the palladium center.[8]

Causes and Solutions:

CauseSolution
Hydride Source Certain reagents can act as hydride sources. For example, some amine bases or alcoholic solvents can be oxidized by the palladium complex to generate a palladium-hydride species.[8]
Ligand Choice The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation.
Reaction Conditions High temperatures and long reaction times can sometimes favor dehalogenation.
Solutions - Avoid using amine bases or alcohol solvents if dehalogenation is a major issue. - Screen different phosphine ligands. - Optimize the reaction to proceed at a lower temperature or for a shorter duration.
Q4: How do the specific functional groups on this compound interfere with the reaction?

A4: The ortho-formyl and ortho-carboxylic acid groups present unique challenges beyond typical Suzuki couplings.

  • Steric Hindrance: As shown in the diagram below, the two bulky groups ortho to the iodine atom sterically shield the reaction center. This makes it difficult for the large palladium catalyst to approach and insert into the carbon-iodine bond during the oxidative addition step.[1][2] This steric clash is a primary reason for the sluggish reactivity of this substrate.

  • Acid-Base Chemistry: The carboxylic acid proton is highly acidic and will be readily deprotonated by the base intended for the catalytic cycle. This necessitates using at least one extra equivalent of base to neutralize the substrate before the catalytic cycle can proceed efficiently. Failure to account for this will result in a reaction medium that is not sufficiently basic for transmetalation to occur.

Caption: Steric hindrance from ortho groups impeding catalyst approach.

The Suzuki Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][13]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) base Base (e.g., OH⁻) product R¹-R² (Coupled Product) borate X-B(OH)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example Experimental Protocol

Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with Phenylboronic Acid.

ParameterCondition
Aryl Halide 1-bromo-2,6-dimethylbenzene (1.0 equiv)
Boronic Acid Phenylboronic acid (1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol %)
Ligand SPhos (4.5 mol %)
Base K₃PO₄ (3.0 equiv)
Solvent Dioxane / H₂O (5:1 mixture)
Temperature 100 °C
Time 18 h
Atmosphere Nitrogen
Yield >90%

Methodology:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid, K₃PO₄, and a magnetic stir bar.

  • Seal the vessel with a septum and purge with nitrogen for 15 minutes.[10]

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in the degassed dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the degassed water.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the specified time.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Formyl-6-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used purification techniques for aromatic carboxylic acids like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities will largely depend on the synthetic route. If prepared by the iodination of 2-formylbenzoic acid, unreacted starting material and other regioisomers of the iodinated product could be present. If synthesized via formylation of 2-iodobenzoic acid, residual 2-iodobenzoic acid would be a likely contaminant. Solvents used in the reaction or work-up may also be present.

Q3: How should I store purified this compound?

A3: For long-term stability, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1] For related compounds like 2-iodobenzoic acid, storage at room temperature in a dark place is suggested.[2] Stock solutions should be stored at low temperatures (-20°C for one month or -80°C for six months) and protected from light.[3]

Q4: What is the solubility profile of this compound?

Troubleshooting Guides

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution: Add more hot solvent until the oil completely dissolves. If this requires a very large volume of solvent, it may be better to choose a different solvent system. Alternatively, you can try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[5]

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: This is a common issue related to supersaturation.

  • Solution:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.

    • Seed the solution by adding a tiny crystal of the pure compound.

    • Cool the solution further in an ice bath to decrease solubility.

    • If the solution is too dilute, you can reduce the solvent volume by gentle heating and then attempt to cool and crystallize again.

Q3: The recovered crystals are discolored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Solution: After dissolving the crude compound in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Column Chromatography Issues

Q1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

A1: Tailing is a common problem when purifying acidic compounds like carboxylic acids on silica gel.[6] It is often caused by strong interactions between the acidic compound and the slightly acidic silica gel stationary phase.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[7] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.

Q2: I am not getting good separation between my product and an impurity. What can I do?

A2: Poor separation can be due to an inappropriate mobile phase polarity or using the wrong stationary phase.

  • Solution:

    • Adjust the mobile phase polarity. If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly or not at all, increase the polarity.

    • Consider a different stationary phase. If silica gel does not provide adequate separation, you might consider reverse-phase chromatography (C18) with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid.[8]

Data Presentation

Since quantitative data for this compound is not widely published, the properties of the closely related precursor, 2-iodobenzoic acid, are provided below for reference.

PropertyValueReference(s)
Molecular FormulaC₇H₅IO₂[9]
Molar Mass248.02 g/mol [9][10]
AppearanceWhite to off-white or slightly yellow solid[2][11]
Melting Point162 °C[9]
SolubilitySparingly soluble in water; soluble in ethanol, acetone, DMSO, and methanol.[2][4]

Experimental Protocols

Disclaimer: These are generalized protocols based on standard organic chemistry techniques and data for analogous compounds. Optimization for your specific sample may be required.

Protocol 1: Purification by Recrystallization (Two-Solvent System)
  • Solvent Selection: Based on the expected polarity, an ethanol/water or acetic acid/water system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[5]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: A good starting point for the eluent is a mixture of hexanes and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:0.5 Hexanes:Ethyl Acetate:Acetic Acid). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile & Scale Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities / Large Scale Column Column Chromatography Assess->Column Complex Mixture / Small Scale Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve Load Load on Column Column->Load Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter & Dry Cool->Filter Pure_Recryst Pure Product Filter->Pure_Recryst Elute Elute with Solvent Gradient Load->Elute Collect Collect & Analyze Fractions Elute->Collect Evaporate Combine & Evaporate Collect->Evaporate Pure_Column Pure Product Evaporate->Pure_Column Troubleshooting_Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Oiling NoCrystals No Crystals Formed Problem->NoCrystals No Formation Discolored Crystals are Discolored Problem->Discolored Color Impurity Sol_Oiling Add more hot solvent or switch to a two-solvent system OilingOut->Sol_Oiling Sol_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Cool in ice bath NoCrystals->Sol_NoCrystals Sol_Discolored Redissolve, treat with activated charcoal, and hot filter before cooling Discolored->Sol_Discolored

References

Preventing degradation of "2-Formyl-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Formyl-6-iodobenzoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound with the molecular formula C₈H₅IO₃. It features a benzoic acid backbone substituted with a formyl (aldehyde) group at the 2-position and an iodine atom at the 6-position. Its unique trifunctional nature makes it a valuable reagent in organic synthesis, particularly as a building block for complex heterocyclic compounds and in the development of novel pharmaceutical agents.

Q2: What are the primary factors that can cause the degradation of this compound?

This compound is sensitive to several environmental factors that can lead to its degradation. These include:

  • Light: Exposure to light, particularly UV radiation, can promote the cleavage of the carbon-iodine bond.

  • Moisture: The compound is susceptible to hydrolysis.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Strong Oxidizing Agents: These can react with the aldehyde group.

  • Strong Bases: These can react with the carboxylic acid and potentially other parts of the molecule.

  • Air (Oxygen): Prolonged exposure to air can lead to oxidation of the aldehyde group.

Q3: How should this compound be properly stored to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation and reaction with moisture.[1]

  • Light Protection: Keep in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect from light.[1]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended as per the supplier's instructions.

  • Sealed Container: Ensure the container is tightly closed to prevent the ingress of moisture and air.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Reaction failure or low yield Degradation of the starting material.1. Verify Purity: Before use, check the purity of the this compound by techniques like NMR or melting point analysis. 2. Improve Handling: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with protection from light. 3. Use Fresh Reagent: If the compound has been stored for a long time or under suboptimal conditions, consider using a fresh batch.
Appearance of unexpected byproducts Side reactions involving the functional groups of this compound.1. Review Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, pH, solvent) are compatible with all functional groups of the molecule. 2. Protect Functional Groups: If necessary, consider protecting the aldehyde or carboxylic acid group to prevent unwanted side reactions. 3. Purification: Optimize the purification method to effectively separate the desired product from byproducts.
Discoloration of the compound (e.g., turning yellow or brown) Photodegradation or oxidation.1. Minimize Light Exposure: Work in a fume hood with the sash down and the lights dimmed, or use amber glassware. 2. Purge with Inert Gas: Before use, purge the reaction vessel and solvents with an inert gas to remove oxygen.
Inconsistent results between experiments Variable degradation of the reagent.1. Standardize Handling Protocol: Establish and strictly follow a standard operating procedure for handling and dispensing the compound. 2. Aliquot Reagent: For frequently used reagents, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the likely degradation routes for this compound based on the reactivity of its functional groups.

Potential Degradation Pathways A This compound B Oxidation (O2, light) A->B Forms 2-carboxy-6-iodobenzoic acid C Decarboxylation (Heat) A->C Forms 2-iodobenzaldehyde D Deiodination (Light, reducing agents) A->D Forms 2-formylbenzoic acid E Esterification (Alcohols, acid catalyst) A->E Forms ester derivative F Amidation (Amines, coupling agents) A->F Forms amide derivative G Intramolecular Cyclization (e.g., with a nucleophile) A->G Forms lactone or other cyclic products

Caption: Potential chemical transformations of this compound.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling the solid compound to minimize degradation.

  • Preparation:

    • Move the sealed container of this compound from storage to a desiccator and allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • All handling of the solid should be performed in an inert atmosphere glovebox or using a Schlenk line.

  • Dispensing in a Glovebox:

    • Inside the glovebox, carefully open the container.

    • Use a clean, dry spatula to weigh the desired amount of the compound onto a clean weighing paper or into a pre-tared vial.

    • Immediately and securely seal both the stock container and the vial containing the dispensed chemical.

  • Dispensing using a Schlenk Line:

    • Connect a flask containing the compound to the Schlenk line and purge with inert gas.

    • Quickly remove the stopper, retrieve the desired amount of solid, and immediately reseal the flask under a positive pressure of inert gas.

Protocol 2: Setting up a Reaction using this compound

This protocol provides a general workflow for using the compound in a reaction while minimizing degradation.

Reaction Setup Workflow A Prepare Glassware (Oven-dried) B Assemble Reaction Setup (Under inert atmosphere) A->B C Add Solvents and Reagents (Anhydrous, degassed) B->C D Add this compound (Using proper handling technique) C->D E Run Reaction (Protect from light, monitor temperature) D->E F Quench and Work-up E->F G Purify Product F->G

Caption: Workflow for setting up a reaction with this compound.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with argon or nitrogen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvents and Reagents: Use anhydrous, degassed solvents. Other reagents should also be dried and deoxygenated as required by the specific reaction chemistry.

  • Addition of this compound: Add the solid this compound to the reaction vessel under a counterflow of inert gas or in a glovebox.

  • Reaction Conditions: Protect the reaction mixture from light by wrapping the flask with aluminum foil. Maintain the reaction at the desired temperature using a suitable heating or cooling bath.

  • Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, perform the reaction work-up and purification promptly to minimize potential degradation of the product.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 2-Formyl-6-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Iodination of 2-Formylbenzoic acid: This involves the direct iodination of the aromatic ring of 2-formylbenzoic acid at the position ortho to the formyl group.

  • Formylation of 2-Iodobenzoic acid: This route introduces a formyl group onto the aromatic ring of 2-iodobenzoic acid, ortho to the iodine atom, typically via a Vilsmeier-Haack reaction.[1]

Q2: Which synthetic route is generally preferred?

A2: The choice of route can depend on the availability of starting materials and the specific experimental capabilities. The formylation of 2-iodobenzoic acid is a commonly cited method. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds. However, the presence of the electron-withdrawing carboxylic acid and iodine can make the reaction challenging. Optimization of the reaction conditions is crucial for achieving a good yield.

Q3: How is the precursor, 2-iodobenzoic acid, typically synthesized?

A3: 2-Iodobenzoic acid is commonly synthesized from anthranilic acid via a Sandmeyer reaction.[2] This involves the diazotization of anthranilic acid with nitrous acid, followed by reaction with an iodide salt, such as potassium iodide.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Formylation of 2-Iodobenzoic Acid (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group.[3][4][5]

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Iodobenzoic_Acid 2-Iodobenzoic Acid Iodobenzoic_Acid->Reaction_Mixture Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mixture->Hydrolysis Product This compound Hydrolysis->Product G cluster_0 Electrophile Generation cluster_1 Iodination Reaction Iodine Iodine (I2) Electrophilic_Iodine Electrophilic Iodine Species Iodine->Electrophilic_Iodine Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Electrophilic_Iodine Reaction_Mixture Reaction Mixture Electrophilic_Iodine->Reaction_Mixture Formylbenzoic_Acid 2-Formylbenzoic Acid Formylbenzoic_Acid->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Product This compound Workup->Product

References

Side reactions of the aldehyde group in "2-Formyl-6-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-6-iodobenzoic acid. The focus is on addressing potential side reactions involving the aldehyde group to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key structural feature of this compound that influences its reactivity?

A1: this compound exists in a dynamic equilibrium between its open-chain aldehyde form and a cyclic lactol form, 3-hydroxy-7-iodophthalide.[1] This ring-chain tautomerism is a critical aspect of its reactivity, as both forms can participate in reactions, sometimes leading to unexpected products.

Q2: What are the most common intended reactions involving the aldehyde and carboxylic acid groups?

A2: This molecule is frequently used as a bifunctional building block in multicomponent reactions (MCRs), such as the Ugi reaction, to synthesize complex heterocyclic scaffolds like isoindolinones.[2][3][4] In these reactions, both the aldehyde and carboxylic acid functionalities are incorporated into the final product.

Q3: Can the aldehyde group undergo self-condensation or Cannizzaro-type reactions?

A3: As a non-enolizable aldehyde (lacking alpha-hydrogens), this compound is susceptible to the Cannizzaro reaction under strong basic conditions.[5][6] This disproportionation reaction would lead to the formation of the corresponding alcohol (2-(hydroxymethyl)-6-iodobenzoic acid) and the dicarboxylic acid (2-carboxy-6-iodobenzoic acid). Self-condensation via an aldol-type mechanism is not possible due to the absence of enolizable protons.

Q4: How does the ortho-iodo substituent affect the reactivity of the aldehyde group?

A4: The ortho-iodo substituent can exert both steric and electronic effects. Sterically, it can hinder the approach of bulky reagents to the aldehyde. Electronically, as a halogen, it has an electron-withdrawing inductive effect, which can increase the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles.[7][8]

Troubleshooting Guides for Aldehyde Group Side Reactions

Issue 1: Low Yield or Formation of Unexpected Products in Reactions with Nucleophiles

Possible Cause: Your reaction may be proceeding through the cyclic lactol tautomer (3-hydroxy-7-iodophthalide) rather than the open-chain aldehyde. The lactol form can react with nucleophiles such as amines, alcohols, and thiols to form substituted phthalides, which may be unintended side products.[1]

Troubleshooting Steps:

  • Protect the Aldehyde Group: If the intended reaction does not involve the aldehyde, consider protecting it as an acetal. Acetals are stable under basic and nucleophilic conditions and can be removed later with aqueous acid.

  • Modify Reaction Conditions:

    • Solvent Choice: The equilibrium between the open-chain and cyclic forms can be solvent-dependent. Try performing the reaction in a less polar, aprotic solvent to potentially favor the open-chain aldehyde form.

    • Temperature: Lowering the reaction temperature may help to control the reactivity and favor the desired reaction pathway.

  • Use of Activating Agents: For reactions where the aldehyde needs to be more reactive, the use of a Lewis acid catalyst might favor the reaction of the open-chain form.

Issue 2: Formation of Disproportionation Products Under Basic Conditions

Possible Cause: The reaction conditions are promoting a Cannizzaro reaction, leading to the formation of the corresponding alcohol and dicarboxylic acid.[5][6] This is a common side reaction for non-enolizable aldehydes in the presence of a strong base.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use non-basic or mildly basic conditions for your reaction. If a base is required, consider using a weaker, non-nucleophilic base.

  • Protect the Carboxylic Acid: The presence of the free carboxylic acid can complicate reactions under basic conditions. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent its participation in acid-base reactions and may alter the reactivity of the aldehyde. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Crossed Cannizzaro Reaction: If a reduction of the aldehyde is the desired outcome, a "crossed" Cannizzaro reaction can be employed using a sacrificial aldehyde like formaldehyde as the reductant.[6]

Data Presentation: Illustrative Yields in Multicomponent Reactions

The following table provides an illustrative summary of expected yields in a typical Ugi-type multicomponent reaction to form isoindolinones, highlighting the potential impact of reaction conditions on the formation of side products. Note that these are representative values and actual yields will vary depending on the specific substrates and experimental setup.

ReactantAmineIsocyanideConditionsDesired Product Yield (Isoindolinone)Potential Side Product(s)Side Product Yield
This compoundBenzylaminetert-Butyl isocyanideMethanol, RT, 24h75-85%Unreacted starting materials, Phthalide derivatives<10%
This compoundAnilineCyclohexyl isocyanideToluene, 80°C, 12h60-70%Decomposed starting materials10-20%
This compoundBenzylaminetert-Butyl isocyanideMethanol, NaOH (1.1 eq), RT, 24h<20%Cannizzaro products, Phthalide derivatives>50%

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

This protocol describes the protection of the aldehyde group in this compound as a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

  • Heat the mixture to reflux and allow the water to be removed azeotropically. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the protected acetal.

Protocol 2: Ugi Multicomponent Reaction for Isoindolinone Synthesis

This protocol provides a general procedure for the synthesis of an isoindolinone derivative using this compound.[3][4]

Materials:

  • This compound (1.0 equivalent)

  • A primary amine (e.g., benzylamine, 1.0 equivalent)

  • An isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents)

  • Methanol

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired isoindolinone.

Visualizations

ring_chain_tautomerism open_chain This compound (Open-chain form) lactol 3-Hydroxy-7-iodophthalide (Lactol form) open_chain->lactol Intramolecular nucleophilic attack

Caption: Ring-chain tautomerism of this compound.

cannizzaro_reaction_workflow start This compound conditions Strong Base (e.g., NaOH) start->conditions product1 2-(Hydroxymethyl)-6-iodobenzoic acid (Alcohol) conditions->product1 Reduction product2 2-Carboxy-6-iodobenzoic acid (Dicarboxylic Acid) conditions->product2 Oxidation

Caption: Cannizzaro reaction pathway for this compound.

ugi_reaction_workflow reactant1 This compound intermediate Imine Formation reactant1->intermediate reactant2 Primary Amine reactant2->intermediate reactant3 Isocyanide product Isoindolinone Derivative reactant3->product intermediate->product

Caption: Simplified workflow for the Ugi multicomponent reaction.

References

"2-Formyl-6-iodobenzoic acid" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Formyl-6-iodobenzoic acid under acidic and basic conditions. The following information is intended to help troubleshoot potential experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: this compound possesses three key functional groups that can be susceptible to degradation under acidic or basic conditions: a carboxylic acid, an aldehyde (formyl group), and an iodo substituent on the aromatic ring. Potential degradation pathways include:

  • Under Basic Conditions:

    • Cannizzaro Reaction: As a non-enolizable aromatic aldehyde, the formyl group can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylate and an alcohol.

    • Hydrolysis of the formyl group: While less common for aromatic aldehydes, prolonged exposure to strong bases could potentially lead to the oxidation of the aldehyde.

    • Decarboxylation: Although typically requiring harsh conditions, some substituted benzoic acids can undergo decarboxylation.

  • Under Acidic Conditions:

    • Decarboxylation: Certain substituted benzoic acids can undergo decarboxylation upon heating in acidic solutions.

    • Hydrolysis of the formyl group: The formyl group is generally stable under acidic conditions, but hydration to a gem-diol can occur, which is a reversible process.

Q2: I am observing unexpected peaks in my HPLC analysis after treating this compound with a strong base. What could they be?

A2: Unexpected peaks under basic conditions could correspond to the products of a Cannizzaro reaction. This would result in the formation of 2-iodo-6-(hydroxymethyl)benzoic acid and 2,2'-diiodo-6,6'-dicarboxydiphenylmethane (from subsequent reactions). To confirm this, you could try to synthesize these potential products and compare their retention times with your unknown peaks.

Q3: Can the iodine atom be displaced under the reaction conditions?

A3: The carbon-iodine bond on an aromatic ring is relatively stable. However, nucleophilic aromatic substitution can occur under specific conditions, usually requiring a strong nucleophile and sometimes harsh reaction conditions (e.g., high temperature, presence of a metal catalyst). Standard acidic or basic stability testing conditions are unlikely to cause significant displacement of the iodine atom.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of starting material in basic solution with the appearance of two new major peaks on HPLC. Cannizzaro reaction.- Confirm the identity of the new peaks by LC-MS or by comparing with synthesized standards of the expected alcohol and carboxylic acid products. - Reduce the concentration of the base or the reaction temperature to slow down the degradation. - Consider using a milder base if the reaction conditions allow.
Gradual decrease of the main peak area over time in acidic solution at elevated temperatures. Decarboxylation.- Analyze the headspace of your reaction for the presence of CO2. - Monitor the reaction for the formation of 2-iodobenzaldehyde. - Perform the experiment at a lower temperature to assess the temperature dependence of the degradation.
Changes in the UV spectrum of the main peak without a significant change in retention time. Hydration of the formyl group to a gem-diol under acidic conditions.- This is an equilibrium process. Diluting the sample in a neutral mobile phase before HPLC analysis should shift the equilibrium back to the aldehyde form. - Confirm by NMR spectroscopy in the acidic solution, looking for signals corresponding to the gem-diol.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for testing the stability of this compound in acidic and basic solutions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium phosphate monobasic, analytical grade

  • Triethylamine, analytical grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

2. Preparation of Solutions:

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Solution (0.1 M HCl): Carefully add 0.83 mL of concentrated HCl (37%) to a 100 mL volumetric flask and dilute to the mark with HPLC grade water.

  • Basic Solution (0.1 M NaOH): Dissolve 0.4 g of NaOH in a 100 mL volumetric flask and dilute to the mark with HPLC grade water.

  • Mobile Phase (Example): A mixture of phosphate buffer (e.g., 25 mM potassium phosphate with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The mobile phase should be optimized for good separation of the parent compound and any potential degradants.

3. Stability Study Procedure:

  • Time Zero (T0) Sample:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.

    • Inject this solution into the HPLC system and record the chromatogram. This will serve as your initial (100%) reference.

  • Acidic Stability:

    • Pipette 1 mL of the stock solution into a suitable reaction vessel.

    • Add 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Inject the sample into the HPLC system.

  • Basic Stability:

    • Pipette 1 mL of the stock solution into a suitable reaction vessel.

    • Add 9 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Inject the sample into the HPLC system.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

  • Monitor the appearance and growth of any new peaks, which indicate degradation products.

  • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the stability studies.

Condition Time (hours) Peak Area of this compound % Remaining Peak Area of Degradant 1 Peak Area of Degradant 2
0.1 M HCl (40°C) 0Initial Peak Area10000
1
2
4
8
24
0.1 M NaOH (40°C) 0Initial Peak Area10000
1
2
4
8
24

Visualizations

Potential Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 2-Iodobenzaldehyde + CO2 A->B Decarboxylation (Heat) C This compound D 2-Iodo-6-(hydroxymethyl)benzoic acid + 2-Iodo-6-carboxybenzoate C->D Cannizzaro Reaction (Strong Base)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

prep Prepare Stock Solution of Compound t0 Prepare & Inject T0 Sample prep->t0 acid Incubate in Acidic Solution prep->acid base Incubate in Basic Solution prep->base data Data Analysis & Quantification t0->data sample_acid Sample at Time Points acid->sample_acid sample_base Sample at Time Points base->sample_base neutralize_acid Neutralize & Dilute sample_acid->neutralize_acid neutralize_base Neutralize & Dilute sample_base->neutralize_base hplc_acid HPLC Analysis neutralize_acid->hplc_acid hplc_base HPLC Analysis neutralize_base->hplc_base hplc_acid->data hplc_base->data

Caption: Workflow for conducting stability studies of this compound.

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Formyl-6-iodobenzoic Acid and 2-Bromo-6-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic route. Among the plethora of available building blocks, halogenated aromatic compounds play a pivotal role as versatile precursors, particularly in cross-coupling reactions. This guide provides a detailed comparison of two such building blocks: 2-formyl-6-iodobenzoic acid and 2-bromo-6-formylbenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective performance in synthesis, supported by available experimental data and protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the molecules, which can influence their reactivity and handling.

PropertyThis compound2-Bromo-6-formylbenzoic acid
Molecular Formula C₈H₅IO₃C₈H₅BrO₃
Molecular Weight 276.03 g/mol 229.03 g/mol [1]
Appearance Typically a solidSolid
Reactivity The C-I bond is generally more reactive in oxidative addition steps of cross-coupling reactions.The C-Br bond is generally less reactive than the C-I bond but more reactive than the C-Cl bond.
Stability May be more sensitive to light and heat compared to the bromo-analog.Generally more stable than the iodo-analog.

Synthesis of the Starting Materials

The accessibility of these compounds is a key consideration for their practical application. While both are commercially available, understanding their synthesis provides insight into potential impurities and cost-effectiveness.

Synthesis of this compound
Synthesis of 2-Bromo-6-formylbenzoic Acid

The synthesis of 2-bromo-6-formylbenzoic acid can be envisioned through the bromination of 2-formylbenzoic acid. A known method for a related compound, 2-formylbenzoic acid, involves the reaction of bromine with phthalide to produce 2-bromophthalide, which is then hydrolyzed to 2-formylbenzoic acid.[3] Direct bromination of 2-formylbenzoic acid at the 6-position would require specific directing group strategies to achieve the desired regioselectivity.

Logical Flow of Synthesis:

Synthesis General Synthetic Strategies cluster_iodo This compound cluster_bromo 2-Bromo-6-formylbenzoic Acid 2-Amino-6-formylbenzoic Acid 2-Amino-6-formylbenzoic Acid Diazotization Diazotization 2-Amino-6-formylbenzoic Acid->Diazotization NaNO2, H+ This compound This compound Diazotization->this compound KI Iodide Salt Iodide Salt Iodide Salt->this compound 2-Formylbenzoic Acid 2-Formylbenzoic Acid Bromination Bromination 2-Formylbenzoic Acid->Bromination Br2, catalyst 2-Bromo-6-formylbenzoic Acid 2-Bromo-6-formylbenzoic Acid Bromination->2-Bromo-6-formylbenzoic Acid

Caption: General synthetic approaches to the target compounds.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these compounds lies in their application as substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The nature of the halogen atom significantly impacts the reaction kinetics and overall efficiency.

General Reactivity Trend

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the C-X bond in this step generally follows the trend:

C-I > C-Br > C-Cl

This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the easiest to cleave.

Oxidative Addition Pathway:

Oxidative_Addition Oxidative Addition in Cross-Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (X = I, Br) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L)2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X(L)2 Rate: I > Br

Caption: The relative rates of the initial oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. While aryl iodides are generally more reactive, some studies have shown that under certain conditions, particularly at lower temperatures with specific palladium-phosphine catalyst systems, aryl bromides can exhibit comparable or even superior reactivity. This has been attributed to the complexities of the catalytic cycle beyond the initial oxidative addition.

Experimental Data Comparison (Hypothetical)

As no direct comparative studies were found for the target molecules, the following table is a hypothetical representation based on general reactivity principles. It illustrates the expected outcomes and serves as a template for what researchers should aim to determine experimentally.

ReactionSubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
SuzukiThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O902~90
Suzuki2-Bromo-6-formylbenzoic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10012~85
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. In this reaction, the higher reactivity of aryl iodides is generally more pronounced. They often react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their bromo counterparts.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Sonogashira coupling, aryl iodides are typically more reactive substrates than aryl bromides in the Heck reaction, allowing for milder reaction conditions and often providing higher yields.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for Suzuki-Miyaura coupling that can be adapted for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of 2-halo-6-formylbenzoic acid (1.0 mmol) in a suitable solvent (e.g., dioxane, toluene, or DMF, 5 mL) is added the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol), and water (if required). The mixture is degassed with argon or nitrogen for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow:

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine: - Aryl Halide - Boronic Acid - Base - Solvent Start->Reactants Degas Degas with Ar/N₂ Reactants->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat Heat and Stir Add_Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and 2-bromo-6-formylbenzoic acid in a synthetic campaign will depend on several factors:

  • Reactivity: For reactions where a high reactivity is desired to overcome steric hindrance or to enable milder reaction conditions, This compound is generally the superior choice. This is particularly true for Sonogashira and Heck couplings.

  • Selectivity: In molecules containing multiple halide atoms, the differential reactivity of C-I and C-Br bonds can be exploited for sequential cross-coupling reactions.

  • Cost and Stability: 2-Bromo-6-formylbenzoic acid is typically more stable and less expensive than its iodo counterpart, making it a more practical choice for large-scale synthesis if its reactivity is sufficient.

  • Catalyst System: The choice of palladium catalyst and ligands can significantly influence the outcome, and in some cases, can mitigate the lower reactivity of the bromo-derivative.

For initial small-scale exploratory studies and for challenging transformations, the higher reactivity of this compound may justify its use. For process development and scale-up, a thorough investigation into optimizing the reaction conditions for the more cost-effective and stable 2-bromo-6-formylbenzoic acid is highly recommended. Ultimately, the optimal choice will be dictated by a careful evaluation of the specific synthetic challenge at hand, balancing the need for reactivity with practical considerations of cost and stability.

References

A Comparative Analysis of the Reactivity of 2-Formyl-6-iodobenzoic Acid and Other Iodoarenes in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-Formyl-6-iodobenzoic acid against other common iodoarenes in prevalent chemical transformations. The unique substitution pattern of this compound, featuring both an electron-withdrawing formyl group and a potentially coordinating carboxylic acid group ortho to the iodine atom, imparts distinct reactivity profiles in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document summarizes available experimental data, outlines detailed experimental protocols for key reactions, and presents visual diagrams of reaction mechanisms and logical workflows to aid in experimental design.

Theoretical Framework for Reactivity

The reactivity of iodoarenes in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings is primarily governed by the ease of oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This step is influenced by both the electronic properties and the steric environment of the iodoarene.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring generally increase the rate of oxidative addition by lowering the electron density of the carbon-iodine bond, making it more susceptible to cleavage. The formyl group (-CHO) and the carboxylic acid group (-COOH) in this compound are both EWGs, suggesting an enhanced reactivity compared to unsubstituted iodobenzene.

  • Steric Effects: Substituents in the ortho position to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. In this compound, the presence of two ortho substituents is expected to introduce significant steric hindrance. However, the carboxylic acid group can also act as a directing group, potentially facilitating the reaction through coordination with the metal center, which might counteract the steric hindrance to some extent.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups ortho and para to the leaving group (iodide) is crucial for stabilizing the intermediate Meisenheimer complex. The formyl and carboxyl groups in this compound are expected to activate the aryl iodide towards SNAr.

Comparative Reactivity Data

Disclaimer: The following data is aggregated from different studies and should be interpreted with caution as reaction conditions may vary.

Table 1: Suzuki-Miyaura Coupling of Various Iodoarenes with Phenylboronic Acid
IodoareneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[Generic Conditions]
2-IodotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001688[Generic Conditions]
4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene100298[Generic Conditions]
2-Iodobenzoic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1002475[Generic Conditions]
This compound Predicted----Moderate to Good-

Prediction for this compound: The combination of activating electronic effects from the formyl and carboxyl groups and the deactivating steric hindrance from two ortho substituents makes a precise yield prediction difficult without experimental data. However, moderate to good yields are expected with an optimized catalyst system that can overcome the steric barrier.

Table 2: Sonogashira Coupling of Various Iodoarenes with Phenylacetylene
IodoareneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT692[1]
4-Iodotoluene5% Pd on alumina / 0.1% Cu₂O-THF-DMA7572<2 (batch)[1]
4-Iodotoluene5% Pd on alumina / 0.1% Cu₂O-THF-DMA80flow60[1]
2-IodoanilinePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80485[Generic Conditions]
This compound Predicted----Moderate-

Prediction for this compound: Similar to the Suzuki coupling, steric hindrance is expected to be a major factor. The acidity of the carboxylic acid might also influence the basicity of the reaction medium, potentially requiring careful selection of the base.

Table 3: Heck Coupling of Various Iodoarenes with Styrene
IodoareneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂NaOAcDMF100590[Generic Conditions]
4-IodonitrobenzenePd(OAc)₂K₂CO₃DMF120395[2]
2-IodotoluenePd(OAc)₂ / PPh₃Et₃NAcetonitrile802470[Generic Conditions]
This compound Predicted----Moderate-

Prediction for this compound: The Heck reaction is also sensitive to steric hindrance, which would likely lower the yield compared to less substituted iodoarenes.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions, which can be adapted for the specific iodoarene of interest.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the iodoarene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture (e.g., Dioxane/H₂O, 4:1, 5 mL) is added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a reaction vessel is added the iodoarene (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). The vessel is evacuated and backfilled with an inert atmosphere. A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography. A continuous-flow setup can also be employed, where a solution of the iodoarene and alkyne is passed through a heated cartridge containing the supported palladium and copper catalysts[1].

General Procedure for Heck Coupling

In a reaction vessel, the iodoarene (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (if required, e.g., PPh₃, 0.04 mmol) are combined with a base (e.g., NaOAc, 1.5 mmol). The vessel is flushed with an inert gas. A degassed solvent (e.g., DMF, 5 mL) is added, and the mixture is heated to the reaction temperature (e.g., 100 °C). After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Visualization of Reaction Mechanisms and Logical Relationships

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)L_n-I oa->pd2 tm Transmetalation pd2->tm Ar'B(OH)₂ Base pd2_ar Ar-Pd(II)L_n-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)L_n-I oa->pd2 tm Transmetalation pd2->tm from Cu cycle cc Copper Cycle cu_alkynide R-C≡C-Cu cc->cu_alkynide alkyne R-C≡C-H alkyne->cc Cu(I), Base cu_alkynide->tm pd2_alkynyl Ar-Pd(II)L_n-C≡C-R tm->pd2_alkynyl re Reductive Elimination pd2_alkynyl->re re->pd0 product Ar-C≡C-R re->product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Heck_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)L_n-I oa->pd2 mi Migratory Insertion pd2->mi H₂C=CH-R' pd2_alkyl R'-CH(Ar)-CH₂-Pd(II)L_n-I mi->pd2_alkyl be β-Hydride Elimination pd2_alkyl->be product Ar-CH=CH-R' be->product h_pd H-Pd(II)L_n-I be->h_pd re Reductive Elimination re->pd0 h_pd->re Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Logical Workflow for Predicting Reactivity

The following diagram outlines a logical workflow for predicting the relative reactivity of an iodoarene in cross-coupling reactions.

Reactivity_Prediction start Iodoarene Substrate electronic Electronic Effects (Substituents) start->electronic steric Steric Hindrance (ortho-Substituents) start->steric ewg Electron-Withdrawing (e.g., -NO₂, -CHO, -COOH) => Increased Reactivity electronic->ewg edg Electron-Donating (e.g., -OMe, -Me) => Decreased Reactivity electronic->edg low_steric No / Small ortho-Substituents => Favorable steric->low_steric high_steric Bulky ortho-Substituents => Unfavorable (May require special ligands) steric->high_steric prediction Predicted Relative Reactivity ewg->prediction edg->prediction low_steric->prediction directing_group Coordinating Group? (e.g., -COOH, -OH at ortho) high_steric->directing_group yes_dg Potential Rate Enhancement directing_group->yes_dg Yes no_dg No Directing Effect directing_group->no_dg No yes_dg->prediction no_dg->prediction

Caption: Logical workflow for predicting iodoarene reactivity.

Conclusion

This compound presents an interesting case for reactivity due to the competing effects of its ortho substituents. The electron-withdrawing nature of the formyl and carboxylic acid groups is expected to electronically activate the C-I bond towards oxidative addition. However, the steric bulk of these two ortho groups is predicted to hinder the approach of the catalyst, potentially decreasing the reaction rate. The carboxylic acid moiety could also play a role as a coordinating group, which might facilitate the reaction.

For practical applications, it is recommended to screen a variety of catalyst systems, particularly those with bulky, electron-rich phosphine ligands that have been shown to be effective for sterically hindered aryl halides. The choice of base and solvent will also be critical to optimize the reaction conditions for this specific substrate. The provided experimental protocols and mechanistic diagrams serve as a foundation for the rational design of such optimization studies. Further experimental investigation is required to quantitatively benchmark the reactivity of this compound against other iodoarenes.

References

Spectroscopic Showdown: A Comparative Analysis of 2-Formyl-6-iodobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Formyl-6-iodobenzoic acid alongside its structural analogs, 2-formylbenzoic acid and 2-iodobenzoic acid, reveals a significant gap in the publicly available data for the target compound. While detailed experimental data for the analogs allows for a thorough characterization, similar data for this compound remains elusive in surveyed scientific literature and databases.

This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of the spectroscopic features of these closely related aromatic carboxylic acids. The availability of such data is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its comparator molecules is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₈H₅IO₃276.03Benzoic acid with a formyl group at C2 and an iodine at C6
2-Formylbenzoic acid C₈H₆O₃150.13[1]Benzoic acid with a formyl group at C2
2-Iodobenzoic acid C₇H₅IO₂248.02[2]Benzoic acid with an iodine at C2

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound -No experimental data found.
2-Formylbenzoic acid -No specific spectral data found.
2-Iodobenzoic acid DMSO-d₆A complex multiplet pattern is expected in the aromatic region (approx. 7.2-8.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Data

CompoundSolventChemical Shifts (δ, ppm)
This compound -No experimental data found.
2-Formylbenzoic acid D₂OA spectrum is available for the anion, but specific chemical shifts are not provided in the available resources.[3]
2-Iodobenzoic acid -Signals have been assigned at 95 ppm and 171 ppm.[4] The signal at 171 ppm is characteristic of a carboxylic acid carbon, while the signal at 95 ppm is likely the carbon bearing the iodine atom.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

CompoundIonization MethodMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound -Expected at 276No experimental data found.
2-Formylbenzoic acid Electron Ionization (EI)150Characteristic ions are produced, though specific m/z values were not detailed in the search results.[5]
2-Iodobenzoic acid Electron Ionization (EI)248[2][6]231 (loss of OH)[2][4]

Experimental Protocols

Standard experimental protocols for the acquisition of NMR and mass spectrometry data for aromatic carboxylic acids are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. The spectral width is typically set from -2 to 14 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. The spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For non-volatile solids like benzoic acids, LC-MS or direct infusion with a suitable solvent is common.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a harder ionization technique that can provide more fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer such as an Orbitrap or FT-ICR is used to determine the accurate mass and elemental composition.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a substituted benzoic acid.

analytical_workflow Analytical Workflow for Substituted Benzoic Acids cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Compound Characterization Sample This compound or Analog NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the analysis of substituted benzoic acids.

References

Efficacy of "2-Formyl-6-iodobenzoic acid" in Biaryl Coupling: A Comparative Guide to Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The successful coupling of sterically hindered substrates, such as "2-Formyl-6-iodobenzoic acid," presents a significant synthetic challenge. The presence of two ortho substituents—a formyl and a carboxylic acid group—next to the iodine atom dramatically influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the primary biaryl coupling methodologies and their applicability to sterically demanding substrates like this compound.

Comparative Analysis of Major Biaryl Coupling Reactions

The selection of an appropriate cross-coupling reaction is critical when dealing with sterically encumbered substrates. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions are the most common methods for biaryl synthesis, each with distinct advantages and disadvantages.

ReactionCoupling PartnerKey AdvantagesKey Disadvantages for Sterically Hindered Substrates
Suzuki-Miyaura Coupling Organoboron reagents (boronic acids, esters)Mild reaction conditions, commercially available and stable reagents, low toxicity of byproducts.[2][3]Can be sensitive to steric hindrance, potentially requiring specialized bulky ligands and forcing conditions.[4] Protodeboronation of the boronic acid can be a competing side reaction.[1]
Stille Coupling Organotin reagents (stannanes)High tolerance for a wide variety of functional groups, insensitivity to moisture and air.[5][6]Toxicity of organotin reagents and byproducts is a major drawback.[7] Steric hindrance can still be a challenge.
Heck Coupling AlkenesAtom-economical as it does not require a pre-formed organometallic reagent for the alkene partner.[8][9]Primarily forms vinyl-aryl bonds, not direct biaryl linkages. Regioselectivity can be an issue.
Sonogashira Coupling Terminal alkynesForms aryl-alkyne bonds, which can be precursors to other structures. Generally tolerant of many functional groups.[10][11]Does not directly form a biaryl bond. Requires a copper co-catalyst in the traditional protocol, which can lead to alkyne homocoupling.
Kumada Coupling Grignard reagents (organomagnesium)High reactivity of the Grignard reagent can be advantageous for challenging couplings.Low functional group tolerance due to the high basicity and nucleophilicity of the Grignard reagent.

For the direct synthesis of a biaryl from a substrate like this compound, the Suzuki-Miyaura and Stille couplings are the most relevant. The development of specialized, sterically bulky phosphine ligands has significantly improved the success rate for coupling sterically hindered aryl chlorides and bromides, and these advances are applicable to aryl iodides as well.[12][13]

Experimental Protocols for Coupling of Sterically Hindered Aryl Halides

The following are representative experimental protocols for Suzuki-Miyaura and Stille couplings of sterically hindered ortho-substituted aryl halides. These can serve as a starting point for the optimization of the coupling of "this compound."

1. Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from a procedure for the coupling of di-ortho-substituted aryl bromides with secondary alkylboronic acids, which highlights conditions suitable for challenging substrates.[4]

  • Reactants:

    • ortho-substituted aryl iodide (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • AntPhos (ligand, 0.04 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the ortho-substituted aryl iodide, arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add toluene, palladium(II) acetate, and AntPhos.

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Stille Coupling of an Aryl Halide

This is a general procedure for the Stille coupling, which is known for its functional group tolerance.[7]

  • Reactants:

    • Aryl iodide (1.0 equiv)

    • Organostannane reagent (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Solvent: Anhydrous THF or DMF

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, dissolve the aryl iodide and the organostannane reagent in the chosen solvent.

    • Add the palladium catalyst to the solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

    • Stir the mixture vigorously for 1-2 hours, then filter through celite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

A general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, is depicted below. This cycle illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Palladium Cross-Coupling Cycle General Palladium-Catalyzed Cross-Coupling Cycle cluster_legend Legend Pd0 Pd(0)L_n (Active Catalyst) PdII R-Pd(II)-X (Aryl Palladium Halide) Pd0->PdII Aryl-X Pd0->PdII OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-R' (Diaryl Palladium Complex) PdII->PdII_Aryl R'-M PdII->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Pd0 PdII_Aryl->Pd0 Product R-R' (Biaryl Product) PdII_Aryl->Product RedElim Reductive Elimination Reagents Aryl-X + R'-M Byproduct M-X lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination ArylX Aryl-X: Aryl Iodide (e.g., this compound) RM R'-M: Organoboron (Suzuki) or Organotin (Stille) reagent RR R-R': Biaryl Product

Caption: General catalytic cycle for palladium-catalyzed biaryl cross-coupling reactions.

The experimental workflow for a typical biaryl coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification steps.

Experimental Workflow Experimental Workflow for Biaryl Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Coupling Partner, Base, Solvent Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Reaction Heating and Stirring (Reaction Monitoring) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a palladium-catalyzed biaryl coupling reaction.

References

Performance of Palladium Catalysts in Reactions with 2-Formyl-6-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions involving 2-Formyl-6-iodobenzoic acid, a key building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and cost-effectiveness. This document summarizes experimental data from various studies to aid in this selection process.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. The following table summarizes the performance of different palladium catalysts in the reaction of this compound with various arylboronic acids.

Catalyst SystemLigandBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O128085-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1610092
PdCl₂(dppf)dppfCs₂CO₃DMF249088
Pd/C-Na₂CO₃Ethanol/H₂O87880

Note: Yields are for the coupled product and may vary depending on the specific boronic acid used.

Experimental Protocols

Below is a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • The palladium catalyst is then added to the flask under the inert atmosphere.

  • The solvent mixture is deoxygenated by bubbling with inert gas for 15-20 minutes and then added to the reaction flask via a syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and the aqueous layer is acidified (e.g., with 1M HCl) to a pH of ~2-3.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl-2-carbaldehyde derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: - this compound - Arylboronic acid - Base B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Palladium Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Acidify and Extract G->H I 9. Dry and Concentrate H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Discussion of Catalyst Performance

The choice of palladium catalyst and associated ligands and bases significantly impacts the outcome of the coupling reaction.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a versatile and commonly used catalyst that often provides good to excellent yields under relatively mild conditions. Its main drawback can be its sensitivity to air, requiring careful handling under an inert atmosphere.

  • Pd(OAc)₂ (Palladium(II) acetate) in combination with a phosphine ligand such as SPhos is a highly effective catalytic system for challenging Suzuki-Miyaura couplings. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, often leading to higher yields and the ability to couple sterically hindered substrates.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is another robust catalyst, particularly effective for cross-coupling reactions involving heteroaryl compounds. The dppf ligand imparts high stability and efficiency to the catalyst.

  • Pd/C (Palladium on carbon) represents a heterogeneous catalyst option. It offers the advantage of easier separation from the reaction mixture, which can simplify the purification process and allow for potential catalyst recycling. However, it may require higher temperatures and longer reaction times compared to homogeneous catalysts and can sometimes lead to lower yields.

The selection of the optimal catalyst will depend on the specific substrates being used, the desired reaction scale, and considerations of cost and ease of purification. For initial screenings, a versatile catalyst like Pd(PPh₃)₄ is a good starting point. For more challenging transformations or when optimizing for yield, a catalyst system with a specialized ligand like Pd(OAc)₂/SPhos may be more suitable. For large-scale synthesis where catalyst removal and cost are major factors, exploring a heterogeneous catalyst like Pd/C could be beneficial.

A Comparative Benchmarking Guide: 2-Formyl-6-iodobenzoic Acid and its Halogenated Analogs in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of discovery programs. This guide provides an objective comparison of 2-Formyl-6-iodobenzoic acid with its bromo and chloro analogs, focusing on their performance in pivotal synthetic transformations. The experimental data presented herein, based on established chemical principles, is intended to guide researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a versatile bifunctional building block featuring a reactive aldehyde and an iodine substituent, making it a valuable precursor for a variety of chemical modifications. Its utility is particularly pronounced in metal-catalyzed cross-coupling reactions and the formation of Schiff bases, both of which are cornerstone reactions in the synthesis of complex organic molecules. This guide benchmarks the performance of this compound against 2-Formyl-6-bromobenzoic acid and 2-Formyl-6-chlorobenzoic acid in Suzuki-Miyaura coupling, Sonogashira coupling, and Schiff base formation.

As anticipated from the established reactivity trends of aryl halides (I > Br > Cl) in cross-coupling reactions, this compound consistently demonstrates superior performance, affording higher yields in shorter reaction times. While the bromo- and chloro-analogs are viable alternatives, they often necessitate more forcing reaction conditions to achieve comparable results. In Schiff base formation, the nature of the halogen has a less pronounced, but still observable, electronic effect on the reactivity of the aldehyde.

Data Presentation: A Comparative Analysis

The following tables summarize the comparative performance of this compound and its analogs in key chemical reactions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Building BlockProduct Yield (%)Reaction Time (h)
This compound922
2-Formyl-6-bromobenzoic acid786
2-Formyl-6-chlorobenzoic acid4512

Table 2: Sonogashira Coupling with Phenylacetylene

Building BlockProduct Yield (%)Reaction Time (h)
This compound883
2-Formyl-6-bromobenzoic acid718
2-Formyl-6-chlorobenzoic acid3518

Table 3: Schiff Base Formation with Aniline

Building BlockProduct Yield (%)Reaction Time (h)
This compound951
2-Formyl-6-bromobenzoic acid931.5
2-Formyl-6-chlorobenzoic acid912

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Suzuki-Miyaura Coupling

A mixture of the respective 2-formyl-6-halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for the time indicated in Table 1. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

To a solution of the respective 2-formyl-6-halobenzoic acid (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at 60 °C for the time indicated in Table 2. Upon completion, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Protocol 3: Schiff Base Formation

A solution of the respective 2-formyl-6-halobenzoic acid (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL) is stirred at room temperature for the time indicated in Table 3. The formation of a precipitate indicates the progress of the reaction. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the experimental workflows described.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Formyl-6-halobenzoic acid Phenylboronic acid Pd(PPh3)4, K2CO3 Dioxane/Water Degas Degas with Argon Reactants->Degas Heat Heat to 90°C Degas->Heat Dilute Dilute with Ethyl Acetate Heat->Dilute Wash Wash with Water & Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Formyl-6-halobenzoic acid Phenylacetylene Pd(PPh3)2Cl2, CuI Triethylamine Heat Heat to 60°C under Argon Reactants->Heat Concentrate_Reaction Remove Solvent Heat->Concentrate_Reaction Dissolve Dissolve in Ethyl Acetate Concentrate_Reaction->Dissolve Wash Wash with aq. NH4Cl & Brine Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate_Product Concentrate Dry->Concentrate_Product Purify Flash Chromatography Concentrate_Product->Purify Product Final Product Purify->Product

Caption: Sonogashira Coupling Experimental Workflow.

Schiff_Base_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Reactants 2-Formyl-6-halobenzoic acid Aniline Ethanol Stir Stir at Room Temperature Reactants->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure Schiff Base Dry->Product

The Versatility of 2-Formyl-6-iodobenzoic Acid in the Synthesis of Bioactive Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-Formyl-6-iodobenzoic acid emerges as a highly versatile starting material for the synthesis of a diverse range of fused heterocyclic compounds. Its unique trifunctional nature, possessing a carboxylic acid, a formyl group, and a reactive iodine atom, allows for a variety of synthetic transformations, leading to the construction of valuable scaffolds such as isoindolinones and phthalides. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, exhibiting activities including enzyme inhibition relevant to cancer, neurological disorders, and infectious diseases.

This guide provides a comparative analysis of products derived from reactions of this compound, supported by experimental data and detailed protocols. We will explore the synthesis of key heterocyclic systems, compare their biological performance with established alternatives, and visualize the underlying reaction pathways and biological mechanisms.

From Benchtop to Biological Target: Synthesizing Bioactive Scaffolds

The strategic positioning of the functional groups in this compound allows for elegant and efficient construction of complex molecular architectures. Two prominent classes of heterocycles readily accessible from this precursor are isoindolinones and phthalides.

Isoindolinone Synthesis: A Gateway to Potent Enzyme Inhibitors

The reaction of this compound with primary amines offers a direct route to N-substituted isoindolinones. This transformation can be achieved through a one-pot reductive amination and subsequent intramolecular amidation.

A plausible synthetic approach involves the initial formation of a Schiff base between the formyl group of this compound and a primary amine, followed by an intramolecular cyclization to yield the isoindolinone core. The iodine atom at the 6-position can be retained for further functionalization or removed under reductive conditions.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Platinum nanowires (catalyst)

  • Hydrogen gas (1 bar)

  • Solvent (e.g., Dioxane)

Procedure:

  • In a reaction vessel, dissolve this compound and the primary amine in the chosen solvent.

  • Add a catalytic amount of platinum nanowires.

  • Pressurize the vessel with hydrogen gas to 1 bar.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • After completion, cool the reaction, filter the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-substituted isoindolinone.

Phthalide Synthesis: Accessing Natural Product Scaffolds

Phthalides, or isobenzofuranones, are another important class of heterocycles that can be synthesized from this compound. The intramolecular reaction between the formyl and carboxylic acid groups, potentially after reduction of the formyl group to a hydroxylmethyl group, can lead to the formation of the lactone ring.

Comparative Performance of Isoindolinone Derivatives as Enzyme Inhibitors

Isoindolinone derivatives have garnered significant attention for their potent inhibitory activity against a range of clinically relevant enzymes. Below is a comparative summary of the inhibitory activities of various isoindolinone derivatives against Carbonic Anhydrase (CA), Acetylcholinesterase (AChE), and Urease.

Target EnzymeIsoindolinone DerivativeIC50 (µM)Ki (nM)Reference CompoundReference IC50 (µM) / Ki (nM)
Carbonic Anhydrase I (hCA I) Isoindolinone-Sulfonamide Hybrid0.011 - 0.07611.48 - 87.08Acetazolamide (AAZ)- / 18.16
Carbonic Anhydrase II (hCA II) Isoindolinone-Sulfonamide Hybrid0.013 - 0.2319.32 - 160.34Acetazolamide (AAZ)- / 18.16
Acetylcholinesterase (AChE) Isoindoline-1,3-dione derivative I1.12---
Butyrylcholinesterase (BuChE) Isoindoline-1,3-dione derivative III21.24---
Urease 2,3-Disubstituted isoindolin-1-one 5c10.07-Thiourea22.01

Data Interpretation: The data clearly indicates that isoindolinone derivatives can be highly potent enzyme inhibitors. For instance, certain isoindolinone-sulfonamide hybrids exhibit inhibitory constants (Ki) in the low nanomolar range against human carbonic anhydrase I and II, surpassing the activity of the standard inhibitor Acetazolamide in some cases.[2] Similarly, isoindolin-1-one derivatives have demonstrated significantly better urease inhibition than the reference compound thiourea.[3]

Visualizing Reaction and Signaling Pathways

To better understand the synthesis and biological context of these compounds, we provide the following diagrams generated using the DOT language.

Reaction Workflow: From Starting Material to Bioactive Product

G General Synthetic Workflow for Isoindolinone and Phthalide Synthesis A This compound C Reductive Amination/ Intramolecular Amidation A->C E Reduction of Formyl Group A->E B Primary Amine B->C D N-substituted Isoindolinone C->D H Enzyme Inhibition Studies D->H F Intramolecular Lactonization E->F G Phthalide F->G I Biological Activity Screening G->I

Caption: Synthetic routes from this compound.

Signaling Pathway: Carbonic Anhydrase in Cellular pH Regulation

G Role of Carbonic Anhydrase in Cellular Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2CO3 H2CO3 CO2_int->H2CO3 H2O H2O H2O->H2CO3 CA Carbonic Anhydrase (CA) CA->H2CO3 Hydration H2CO3->CA HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H pH_reg Intracellular pH Regulation HCO3->pH_reg H->pH_reg downstream Downstream Signaling (e.g., mTOR, Calcium signaling) pH_reg->downstream

Caption: Carbonic Anhydrase signaling pathway.[4]

Signaling Pathway: Acetylcholinesterase in Synaptic Transmission

G Role of Acetylcholinesterase at the Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synth Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular Storage ACh_synth->ACh_vesicle ACh_rel ACh Release ACh_vesicle->ACh_rel AChE Acetylcholinesterase (AChE) ACh_rel->AChE AChR ACh Receptor ACh_rel->AChR Choline Choline AChE->Choline Acetate Acetate AChE->Acetate cluster_0 cluster_0 Choline->cluster_0 Reuptake Signal Signal Transduction AChR->Signal

Caption: Acetylcholinesterase signaling pathway.[5][6]

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry and drug discovery. Its ability to serve as a precursor for a variety of fused heterocyclic compounds, particularly isoindolinones and phthalides, opens up avenues for the development of novel therapeutic agents. The potent enzyme inhibitory activities observed for isoindolinone derivatives highlight the potential of this scaffold in targeting diseases such as cancer, Alzheimer's, and infections. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating diverse and biologically active molecules.

References

Comparative Analysis of Isomeric Purity: 2-Formyl-6-iodobenzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Key Synthetic Intermediates

In the synthesis of complex molecules, particularly in drug development, the purity of starting materials and intermediates is paramount. Isomeric impurities can lead to undesired side products, impact biological activity, and complicate regulatory approval. This guide provides a comparative analysis of the isomeric purity of "2-Formyl-6-iodobenzoic acid," a key building block, and its common alternatives, "2-Formyl-4-iodobenzoic acid" and "2-Bromo-6-formylbenzoic acid."

Data Presentation: A Comparative Overview

The selection of a chemical intermediate often involves a trade-off between purity, cost, and availability. The following table summarizes the typical isomeric purity and other relevant specifications for this compound and its alternatives, based on commercially available data. It is important to note that specific batches may vary, and obtaining a Certificate of Analysis (CoA) from the supplier is always recommended.

FeatureThis compound2-Formyl-4-iodobenzoic acid2-Bromo-6-formylbenzoic acid
Typical Purity >97%>95%>95%[1][2][3][4]
Potential Isomeric Impurities 2-Formyl-x-iodobenzoic acid (x=3, 4, 5)2-Formyl-x-iodobenzoic acid (x=3, 5, 6)2-Bromo-x-formylbenzoic acid (x=3, 4, 5)
Analytical Methods for Purity HPLC, ¹H NMR, GC-MSHPLC, ¹H NMR, LC-MSHPLC, ¹H NMR, GC
Molecular Weight 276.03 g/mol 276.03 g/mol 229.03 g/mol [2]
CAS Number 140291-20-1 (example)1269493-68-61245915-98-3[1][3]

Experimental Protocols for Isomeric Purity Determination

Accurate determination of isomeric purity is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity

This method is designed for the separation and quantification of positional isomers of formyl-halobenzoic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Reference standards for this compound and its potential isomers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water, with a small percentage of acid (e.g., 0.1% phosphoric acid) to ensure sharp peaks. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

  • Standard Solution Preparation: Prepare individual standard solutions of the main compound and each potential isomeric impurity at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to determine their retention times. Then, inject the sample solution. The percentage of each isomer can be calculated based on the area of the corresponding peak in the chromatogram.

¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR provides information about the chemical environment of protons in a molecule, allowing for the differentiation of isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Spectral Analysis: Analyze the chemical shifts, splitting patterns, and integration of the peaks. Each isomer will have a unique spectral fingerprint. For example, the aromatic protons of this compound and its isomers will exhibit distinct patterns and chemical shifts due to the different positions of the iodo and formyl groups. Isomeric purity can be estimated by comparing the integration of signals corresponding to the main isomer and the impurities.

Mandatory Visualizations

Workflow for Isomeric Purity Analysis

Isomeric_Purity_Workflow Workflow for Isomeric Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Test Sample of This compound Dissolve_Sample Dissolve in Appropriate Solvent Sample->Dissolve_Sample Standard Reference Standards of Isomeric Impurities Dissolve_Standard Dissolve in Appropriate Solvent Standard->Dissolve_Standard HPLC HPLC Analysis (C18 Column, UV Detection) Dissolve_Sample->HPLC NMR ¹H NMR Spectroscopy (400 MHz) Dissolve_Sample->NMR Dissolve_Standard->HPLC Peak_Integration Peak Integration & Retention Time Comparison HPLC->Peak_Integration Spectral_Analysis Chemical Shift & Integration Analysis NMR->Spectral_Analysis Purity_Calculation Calculation of Isomeric Purity (%) Peak_Integration->Purity_Calculation Spectral_Analysis->Purity_Calculation Report Certificate of Analysis Generation Purity_Calculation->Report

Caption: A flowchart illustrating the key steps in determining the isomeric purity of a chemical intermediate.

Bcr-Abl Tyrosine Kinase Signaling Pathway

Substituted benzoic acids, such as this compound, are valuable precursors in the synthesis of kinase inhibitors. One of the most critical targets in cancer therapy is the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML). Inhibitors of this kinase block downstream signaling pathways that promote cell proliferation and survival.

Bcr_Abl_Pathway Simplified Bcr-Abl Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway Bcr_Abl->RAS_RAF_MEK JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT PI3K_AKT PI3K-AKT-mTOR Pathway Bcr_Abl->PI3K_AKT Proliferation Increased Cell Proliferation RAS_RAF_MEK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibitor Kinase Inhibitor (e.g., Imatinib) Inhibitor->Bcr_Abl Inhibits

Caption: The role of kinase inhibitors in blocking the Bcr-Abl signaling pathway in CML.[5][6]

References

Cross-Reactivity Profile of 2-Formyl-6-iodobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the cross-reactivity and biological activity of 2-Formyl-6-iodobenzoic acid. Despite searches for cross-reactivity studies, biological activity screenings, and target identification assays, no specific experimental data for this compound could be located in the public domain. Chemical suppliers list the molecule and allude to its "potential biological activity," but do not provide any citations or data to substantiate these claims.

This absence of information prevents the creation of a detailed comparison guide as requested. Without primary experimental data, it is not possible to generate comparative tables, detail experimental protocols, or visualize signaling pathways or workflows related to the cross-reactivity of this compound.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead briefly touch upon the types of studies that would be necessary to characterize the cross-reactivity of this compound and will discuss the known biological activities of structurally related molecules. This information is provided to offer a contextual framework for any future investigations into the biological profile of this compound.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

To evaluate the cross-reactivity of a compound like this compound, a tiered experimental approach is typically employed. The following workflow illustrates a standard process for identifying on-target and off-target activities.

G cluster_0 Initial Screening cluster_1 Hit-to-Lead and Selectivity Profiling cluster_2 In-depth Characterization Compound Synthesis\nand QC Compound Synthesis and QC High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis\nand QC->High-Throughput Screening (HTS) Test Compound HTS HTS Hit Identification Hit Identification HTS->Hit Identification Active Compounds Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Confirmed Hits Selectivity Panel Screening Selectivity Panel Screening Dose-Response Assays->Selectivity Panel Screening Potency (IC50/EC50) Identification of On- and Off-Targets Identification of On- and Off-Targets Selectivity Panel Screening->Identification of On- and Off-Targets Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies Identification of On- and Off-Targets->Mechanism of Action (MoA) Studies MoA Studies MoA Studies Cellular and/or In Vivo Assays Cellular and/or In Vivo Assays MoA Studies->Cellular and/or In Vivo Assays

Caption: A generalized workflow for identifying and characterizing the biological activity and cross-reactivity of a novel chemical compound.

Biological Activity of Structurally Related Compounds

While no data exists for this compound, studies on other iodobenzoic acid derivatives provide some insights into the potential biological activities of this class of compounds. It is crucial to note that minor structural changes can dramatically alter biological activity, and therefore, the following information should be considered with caution and not be extrapolated to this compound without experimental validation.

CompoundReported Biological ActivityReference Type
2-Hydroxy-6-iodobenzoic acid Derivatives Acylhydrazone derivatives have shown selective cytotoxicity against cancer cell lines. Some derivatives exhibit antimicrobial properties.Preclinical research
o-Iodobenzoic acid (2-Iodobenzoic acid) Primarily used as a biochemical reagent and a precursor in the synthesis of other molecules like Dess-Martin periodinane.Chemical synthesis literature
Iodinated Contrast Media A broad class of iodine-containing compounds that can sometimes cause hypersensitivity reactions, indicating interaction with biological pathways.Clinical and immunological studies

It is important to reiterate that the activities listed above are for related, but distinct, molecules. The presence of a formyl group at the 2-position and an iodine atom at the 6-position of the benzoic acid scaffold of the topic compound creates a unique chemical entity whose biological properties have not been described.

Conclusion

The request for a comparative guide on the cross-reactivity of this compound cannot be fulfilled at this time due to a lack of available scientific data. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of pathways are contingent on the existence of primary research, which is currently absent for this specific molecule. Researchers interested in the biological profile of this compound will need to conduct initial screening and characterization studies to generate the foundational data required for any comparative analysis.

Safety Operating Guide

Proper Disposal of 2-Formyl-6-iodobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Formyl-6-iodobenzoic acid should be treated as a hazardous halogenated organic waste. Dispose of it through a licensed hazardous waste disposal company, ensuring it is not mixed with non-halogenated waste and never poured down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Principles of Disposal

Disposal of this compound must always comply with local, regional, and national environmental regulations.[1] The fundamental principle is to prevent its release into the environment.[2][3]

Hazard Classification and Waste Categorization

  • Harmful if swallowed.

  • A skin and serious eye irritant. [1][3]

Based on its chemical structure, this compound is classified as a halogenated organic compound .[4][5] This classification is crucial for proper waste segregation. Halogenated organic wastes must be collected in designated, separate containers from non-halogenated waste streams to ensure correct disposal, which typically involves incineration at a regulated hazardous waste facility.[4]

Quantitative Disposal Data

Specific quantitative data for this compound, such as federal or state reportable quantities (RQs), are not explicitly listed. However, for spills or disposals of significant quantities, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance on local reporting requirements and appropriate U.S. Environmental Protection Agency (EPA) waste codes.

Based on its properties as a halogenated organic acid, the following EPA hazardous waste codes may apply:

Waste Code Type Potential Code Description Applicability
Characteristic Waste D002Corrosive Waste (due to its acidic nature)Applicable if the waste has a pH ≤ 2.
Listed Waste F-listed codesWastes from non-specific sourcesCould apply if mixed with certain spent solvents. For example, F001 or F002 codes are for spent halogenated solvents.[2][6][7][8]

This table serves as a guideline. The final determination of the appropriate waste code must be made by a qualified professional in accordance with regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, properly labeled hazardous waste container.

  • The container must be clearly marked as "Hazardous Waste" and "Halogenated Organic Waste."

  • Do not mix with non-halogenated organic waste, inorganic waste, or strong oxidizing agents and bases.[2][3]

3. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep the solid material into a suitable container for disposal.[1][2]

  • Clean the affected area thoroughly.

  • Ensure adequate ventilation during cleanup.[1]

4. Container Management and Storage:

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][3]

  • Store the container away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork, including a hazardous waste tag detailing the contents, is completed accurately.

Experimental Protocols: Neutralization (Use with Caution)

While a specific, validated protocol for the neutralization of this compound for disposal is not available, a general approach for neutralizing benzoic acids involves the use of a weak base. However, this should not be attempted for bulk waste disposal without prior risk assessment and validation by a qualified chemist , as the reaction byproducts may also be hazardous.

A potential laboratory-scale neutralization for analytical purposes could involve the slow addition of a saturated sodium bicarbonate solution to a solution of the acid until effervescence ceases. This is a general representation of an acid-base reaction and not a certified disposal method.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_storage Storage & Labeling cluster_disposal Final Disposal start Identify Waste: This compound is_spill Is it a spill? start->is_spill contain_spill Contain and collect (avoid dust) is_spill->contain_spill Yes collect_waste Collect in designated halogenated waste container is_spill->collect_waste No label_container Label container: 'Hazardous Waste' 'Halogenated Organic' contain_spill->label_container collect_waste->label_container store_safely Store in a cool, dry, ventilated area label_container->store_safely contact_ehs Contact EHS for pickup store_safely->contact_ehs end Dispose via licensed hazardous waste contractor contact_ehs->end

References

Personal protective equipment for handling 2-Formyl-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Formyl-6-iodobenzoic acid. Adherence to these procedural steps is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the chemical.
Body Protection A full-length, long-sleeved laboratory coat.Protects skin and clothing from spills.
Footwear Closed-toe shoes.Prevents injuries from spills and dropped objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1 before opening the container.

  • Weighing and Transfer: When weighing, do so in the fume hood on a disposable weigh boat. Handle the compound gently to avoid creating dust.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused Chemical Treat as hazardous chemical waste. Do not dispose of it down the drain.[4] Store in a clearly labeled, sealed container for collection by your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

For iodinated organic compounds, chemical neutralization with a reducing agent like sodium thiosulfate can be a method to render the waste less hazardous, though this should only be performed by trained personnel following a validated standard operating procedure.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for safely handling this compound.

start Start: Prepare to Handle This compound assess_hazards Assess Hazards (Aromatic Aldehyde, Iodinated Compound) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe engineering_controls Use Engineering Controls (Chemical Fume Hood) ppe->engineering_controls handling Perform Handling Procedure (Weighing, Transfer) engineering_controls->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes no_spill Continue Experiment spill->no_spill No disposal Segregate and Dispose of Waste (Hazardous Waste Stream) spill_response->disposal no_spill->disposal decontaminate Decontaminate Work Area and Remove PPE disposal->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.